molecular formula C9H10O4 B000290 Flopropione CAS No. 2295-58-1

Flopropione

Cat. No.: B000290
CAS No.: 2295-58-1
M. Wt: 182.17 g/mol
InChI Key: PTHLEKANMPKYDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flopropione is an organic molecular entity.
structure

Properties

IUPAC Name

1-(2,4,6-trihydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-2-6(11)9-7(12)3-5(10)4-8(9)13/h3-4,10,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHLEKANMPKYDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045851
Record name Flopropione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2295-58-1
Record name Flopropione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2295-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flopropione [INN:DCF:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002295581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name flopropione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757392
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name flopropione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97909
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Propanone, 1-(2,4,6-trihydroxyphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Flopropione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Flopropione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.221
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLOPROPIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05V5NVB5Y1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Flopropione's Mechanism of Action on Smooth Muscle: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flopropione, a spasmolytic agent used clinically for conditions such as gallstones and urolithiasis, has long been thought to exert its effects through the inhibition of Catechol-O-methyltransferase (COMT). However, recent and compelling evidence has overturned this long-held belief, pointing towards a more intricate mechanism centered on the modulation of intracellular calcium dynamics within smooth muscle cells. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, presenting key experimental findings, detailed methodologies, and a critical analysis of the signaling pathways involved. It is designed to be a definitive resource for researchers, scientists, and drug development professionals working in the fields of smooth muscle pharmacology and gastroenterology.

Debunking the COMT Inhibition Hypothesis

For many years, the prevailing theory was that this compound's spasmolytic activity stemmed from its ability to inhibit COMT, an enzyme involved in the degradation of catecholamines. This inhibition was thought to lead to an accumulation of catecholamines like norepinephrine, which can have relaxant effects on certain smooth muscles. However, a seminal study directly challenged this hypothesis by demonstrating that entacapone, a potent and specific COMT inhibitor, had no effect on the spontaneous contractions of the guinea pig sphincter of Oddi or the noradrenaline-induced contractions of the guinea pig ureter.[1][2][3][4] In stark contrast, this compound effectively inhibited these contractions, and its effects were not reversed by adrenergic alpha- or beta-blockers, indicating a mechanism independent of the adrenergic system.[2][3] These findings strongly refute the involvement of COMT inhibition in the primary spasmolytic action of this compound.[1][2][3][4]

The Central Role of Intracellular Calcium Modulation

The current scientific consensus points towards this compound's ability to interfere with intracellular calcium (Ca2+) signaling as its primary mechanism of action. Smooth muscle contraction is fundamentally dependent on the elevation of cytosolic Ca2+ concentration, which is achieved through both influx from the extracellular space and release from intracellular stores, primarily the sarcoplasmic reticulum (SR).

Targeting Intracellular Calcium Release Channels

Experimental evidence suggests that this compound's inhibitory effects are particularly pronounced in smooth muscles that exhibit periodic and rhythmic contractions, such as the sphincter of Oddi and the ureter.[1] This type of contractile activity is known to be critically dependent on the coordinated release of Ca2+ from the SR through two key types of intracellular Ca2+ channels: the inositol 1,4,5-trisphosphate (IP3) receptors and the ryanodine receptors.[1][4]

The inhibitory profile of this compound on different smooth muscle preparations closely resembles that of known modulators of these channels.[1][3][4] Specifically, its effects are similar to those of 4-chloro-m-cresol (a ryanodine receptor agonist) and 2-aminoethoxydiphenyl borate (an IP3 receptor antagonist).[1][3][4] This suggests that this compound may act on one or both of these receptor types to disrupt the coordinated, oscillatory release of Ca2+ from the SR, thereby leading to smooth muscle relaxation.[1][4]

The proposed mechanism involves this compound altering the finely tuned "Ca2+ dynamics" essential for rhythmic contractions, rather than a simple blockade of Ca2+ influx or a direct interaction with the contractile machinery.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Proposed Signaling Pathway of this compound

Flopropione_Mechanism cluster_cell Smooth Muscle Cell cluster_receptors This compound This compound IP3R IP3 Receptor This compound->IP3R ? RyR Ryanodine Receptor This compound->RyR ? Relaxation Smooth Muscle Relaxation This compound->Relaxation Promotes SR Sarcoplasmic Reticulum (SR) Ca_Store Ca2+ Store Ca_Cytosol Cytosolic Ca2+ IP3R->Ca_Cytosol Ca2+ Release RyR->Ca_Cytosol Ca2+ Release Contraction Smooth Muscle Contraction Ca_Cytosol->Contraction

Caption: Proposed mechanism of this compound action on smooth muscle Ca2+ signaling.

Experimental Workflow for Assessing Spasmolytic Activity

Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Animal Guinea Pig Dissection Isolate Smooth Muscle (e.g., Ureter, Sphincter of Oddi) Animal->Dissection Mounting Mount Tissue in Organ Bath Dissection->Mounting Equilibration Equilibrate in Physiological Salt Solution Mounting->Equilibration Contraction_Induction Induce Contraction (e.g., Noradrenaline, High K+) Equilibration->Contraction_Induction Drug_Addition Add this compound (Cumulative Concentrations) Contraction_Induction->Drug_Addition Measurement Measure Isometric Tension Drug_Addition->Measurement Normalization Normalize Data to Maximal Contraction Measurement->Normalization CRC Construct Concentration-Response Curve Normalization->CRC IC50 Calculate IC50 CRC->IC50

Caption: General workflow for in vitro assessment of this compound's spasmolytic effect.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the effects of this compound and other agents on smooth muscle contraction.

Table 1: Inhibitory Effects of this compound on Smooth Muscle Contractions

Tissue PreparationAgonistThis compound Concentration (µM)% Inhibition (Mean ± SEM)
Guinea Pig UreterNoradrenaline3038
10098
Guinea Pig Sphincter of OddiSpontaneous3028
10073
Guinea Pig Taenia ColiCarbachol30Negligible
100Negligible

Data extracted from a study refuting COMT inhibition.[1]

Table 2: Comparative Inhibitory Effects of this compound and Other Agents

AgentConcentration (µM)Guinea Pig Taenia Coli (% Inhibition)Guinea Pig Sphincter of Oddi (% Inhibition)Guinea Pig Ureter (% Inhibition)
This compound100Negligible7398
Nifedipine0.1654368
4-chloro-m-cresol10006090
2-APB100357090

Data extracted from a study refuting COMT inhibition.[1]

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in the key studies that have elucidated the mechanism of action of this compound.

In Vitro Smooth Muscle Contraction Studies

Objective: To measure the effect of this compound on the contractility of isolated smooth muscle strips.

Protocol:

  • Tissue Preparation:

    • Male guinea pigs are euthanized by a humane method.

    • The desired smooth muscle tissue (e.g., ureter, sphincter of Oddi, taenia coli) is carefully dissected and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).[1]

    • Connective tissue is removed, and the muscle is cut into strips of appropriate size.[5]

  • Organ Bath Setup:

    • The muscle strips are mounted vertically in organ baths containing a physiological salt solution maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).[6]

    • One end of the strip is fixed to a stationary hook, and the other is connected to an isometric force transducer to record changes in tension.[2]

  • Experimental Procedure:

    • The tissues are allowed to equilibrate under a resting tension (e.g., 1 g) for a specified period (e.g., 60 minutes), with the bath solution being changed regularly.[7]

    • A stable baseline of spontaneous contractions (if present) or a sustained contraction induced by an agonist (e.g., noradrenaline for ureter, carbachol for taenia coli) is established.[1][3]

    • This compound is added to the organ bath in a cumulative manner, with each concentration being allowed to exert its effect until a stable response is observed.[7]

    • The changes in isometric tension are recorded continuously.

  • Data Analysis:

    • The inhibitory effect of this compound is expressed as a percentage of the maximal contraction induced by the agonist or the amplitude of spontaneous contractions before the addition of the drug.[1]

    • Concentration-response curves are plotted, and the IC50 value (the concentration of this compound that produces 50% of the maximal inhibition) can be calculated.

Intracellular Calcium Measurement

Objective: To determine the effect of this compound on intracellular calcium levels in smooth muscle cells.

Protocol:

  • Cell Preparation:

    • Smooth muscle cells are isolated from the tissue of interest using enzymatic digestion (e.g., with collagenase and papain).[5]

    • Alternatively, cultured smooth muscle cell lines can be used.[8]

  • Fluorescent Calcium Indicator Loading:

    • The isolated cells are loaded with a Ca2+-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.[9][10][11] The acetoxymethyl (AM) ester form of the dye allows it to permeate the cell membrane.

    • Once inside the cell, cellular esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm.[9]

  • Fluorescence Microscopy:

    • The dye-loaded cells are placed on the stage of an inverted fluorescence microscope equipped with a system for rapid wavelength switching (for ratiometric dyes like Fura-2) and a sensitive camera.[12][13]

    • The cells are continuously perfused with a physiological salt solution.

  • Experimental Procedure:

    • A baseline fluorescence signal is recorded.

    • The cells are stimulated with an agonist known to increase intracellular Ca2+.

    • This compound is then added to the perfusion solution, and the changes in fluorescence are monitored.

  • Data Analysis:

    • For ratiometric dyes like Fura-2, the ratio of fluorescence emitted at two different excitation wavelengths is calculated to determine the intracellular Ca2+ concentration.[9][11]

    • For single-wavelength dyes like Fluo-4, the change in fluorescence intensity is used as an indicator of the relative change in intracellular Ca2+ levels.[10]

Conclusion and Future Directions

The evidence strongly indicates that this compound exerts its spasmolytic effects on smooth muscle by modulating intracellular calcium dynamics, likely through an interaction with IP3 and/or ryanodine receptors, thereby disrupting the coordinated release of calcium from the sarcoplasmic reticulum. The long-standing hypothesis of COMT inhibition as the primary mechanism of action is not supported by recent experimental findings.

For drug development professionals, this refined understanding of this compound's mechanism opens up new avenues for the design of more selective and potent spasmolytic agents. Future research should focus on:

  • Direct Binding Studies: Investigating the direct interaction of this compound with isolated IP3 and ryanodine receptors to confirm its molecular targets and determine binding affinities.

  • Patch-Clamp Electrophysiology: Characterizing the effects of this compound on the ion channel activity of IP3 and ryanodine receptors in isolated membrane patches.

  • In Vivo Studies: Correlating the in vitro findings with in vivo models of smooth muscle hypercontractility to further validate the proposed mechanism and assess the therapeutic potential of targeting intracellular calcium dynamics for the treatment of visceral spasms.

By building upon this updated mechanistic framework, the scientific community can continue to advance the development of effective therapies for a range of smooth muscle disorders.

References

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Flopropione in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly accessible scientific literature and clinical trial databases lack detailed quantitative data on the in vivo pharmacokinetics and bioavailability of flopropione. This compound, a spasmolytic agent, has seen use almost exclusively in Japan.[1][2] Consequently, this guide provides a comprehensive framework based on established principles of pharmacokinetic analysis for analogous compounds, rather than specific data for this compound. The experimental protocols and data presented herein are illustrative examples of how such studies would be designed and their results presented.

Introduction

This compound, chemically known as 2',4',6'-trihydroxypropiophenone, is a compound primarily utilized for its spasmolytic properties.[1][2][3] Understanding its pharmacokinetics—the study of its absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing therapeutic regimens and ensuring patient safety. This technical guide outlines the methodologies for assessing the in vivo pharmacokinetics and bioavailability of this compound, targeted at researchers, scientists, and drug development professionals.

Pharmacokinetic Parameters: Data Presentation

Quantitative analysis of this compound's pharmacokinetic profile would involve the determination of several key parameters following its administration. These parameters are typically summarized in tables for clear comparison across different study conditions (e.g., dosage levels, administration routes).

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Healthy Volunteers Following a Single Oral Dose

Parameter40 mg Dose (Mean ± SD)80 mg Dose (Mean ± SD)
Cmax (ng/mL) 150 ± 25280 ± 45
Tmax (h) 1.5 ± 0.51.8 ± 0.6
AUC₀-t (ng·h/mL) 950 ± 1201900 ± 250
AUC₀-∞ (ng·h/mL) 1050 ± 1402100 ± 280
t₁/₂ (h) 4.2 ± 0.84.5 ± 0.9
CL/F (L/h) 38.1 ± 5.136.4 ± 4.8
Vd/F (L) 245 ± 30235 ± 28

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.

Table 2: Hypothetical Absolute and Relative Bioavailability of this compound

ParameterValue (%)
Absolute Bioavailability (Oral vs. IV) 65 ± 10
Relative Bioavailability (Tablet vs. Solution) 92 ± 8

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of pharmacokinetic studies. Below are typical protocols for key experiments.

1. Bioavailability Study in Animal Models (e.g., Rats)

  • Subjects: Male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.

  • Dosing:

    • Intravenous (IV): this compound (e.g., 5 mg/kg) dissolved in a suitable vehicle (e.g., saline with a co-solvent) administered via the tail vein.

    • Oral (PO): this compound (e.g., 20 mg/kg) in a suitable vehicle administered by oral gavage.

  • Sample Collection: Blood samples (approx. 0.2 mL) are collected from the jugular vein into heparinized tubes at pre-determined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Analytical Method: Plasma concentrations of this compound are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[4][5]

2. Human Pharmacokinetic Study

  • Study Design: A randomized, open-label, single-dose, crossover study in healthy adult volunteers.

  • Subjects: Healthy male and female volunteers, aged 18-45 years, with a body mass index between 19 and 30 kg/m ².

  • Dosing: Subjects receive a single oral dose of this compound (e.g., 80 mg tablet) after an overnight fast.

  • Sample Collection: Venous blood samples are collected at specified time points (e.g., pre-dose, and 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose).

  • Sample Processing and Analysis: As described for the animal study.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the key pharmacokinetic parameters from the plasma concentration-time data.

Mandatory Visualizations

Experimental Workflow for a Typical in vivo Pharmacokinetic Study

G cluster_preclinical Preclinical Phase (Animal Model) cluster_clinical Clinical Phase (Human Volunteers) animal_selection Animal Selection (e.g., Sprague-Dawley Rats) dosing_groups Dosing Group Assignment (IV and Oral Routes) animal_selection->dosing_groups drug_admin Drug Administration dosing_groups->drug_admin sample_collection_animal Serial Blood Sampling drug_admin->sample_collection_animal sample_processing_animal Plasma Separation and Storage sample_collection_animal->sample_processing_animal bioanalysis_animal LC-MS/MS Analysis sample_processing_animal->bioanalysis_animal pk_analysis_animal Pharmacokinetic Modeling bioanalysis_animal->pk_analysis_animal subject_recruitment Subject Recruitment (Healthy Volunteers) clinical_dosing Single Oral Dose Administration subject_recruitment->clinical_dosing sample_collection_human Timed Blood Collection clinical_dosing->sample_collection_human sample_processing_human Plasma Processing sample_collection_human->sample_processing_human bioanalysis_human Validated Bioanalytical Method sample_processing_human->bioanalysis_human pk_pd_analysis Pharmacokinetic & Safety Analysis bioanalysis_human->pk_pd_analysis

Workflow for In Vivo Pharmacokinetic Studies

Logical Relationship of ADME Processes

ADME_Pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion oral_admin Oral Administration of this compound gi_tract Gastrointestinal Tract oral_admin->gi_tract Dissolution systemic_circulation Systemic Circulation (Bloodstream) gi_tract->systemic_circulation Absorption tissues Tissues/Site of Action systemic_circulation->tissues Distribution & Redistribution liver Liver (Hepatic Metabolism) systemic_circulation->liver First-Pass Metabolism kidneys Kidneys (Renal Excretion) systemic_circulation->kidneys liver->systemic_circulation Return to Circulation metabolites Metabolites liver->metabolites bile Bile (Biliary Excretion) liver->bile elimination Elimination kidneys->elimination bile->elimination

Absorption, Distribution, Metabolism, and Excretion (ADME)

Conclusion

References

In Vitro Spasmolytic Activity of Flopropione on Gastrointestinal Motility: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of flopropione on gastrointestinal motility, with a focus on its spasmolytic properties. The information presented herein is synthesized from key experimental studies to support further research and drug development in the field of gastrointestinal disorders.

Executive Summary

This compound is a spasmolytic agent that has been used clinically for conditions such as gallstones and urolithiasis.[1][2] Historically, its mechanism of action was attributed to catechol-O-methyltransferase (COMT) inhibition and anti-serotonergic effects.[1][2] However, recent in vitro evidence challenges this long-held belief, suggesting a different pathway for its smooth muscle relaxant effects. This guide will delve into the experimental data that elucidates the current understanding of this compound's mechanism, focusing on its direct effects on gastrointestinal smooth muscle.

Quantitative Data Summary

The spasmolytic effects of this compound have been quantified in various isolated gastrointestinal smooth muscle preparations. The following tables summarize the key findings from in vitro studies, providing a comparative overview of this compound's potency and efficacy.

Table 1: Effect of this compound on Spontaneous Contractions of Guinea Pig Sphincter of Oddi (SO)

This compound Concentration (µM)Inhibition of Spontaneous Movement (%)
3028%
10073%

Data extracted from in vitro experiments on isolated guinea pig Sphincter of Oddi.[1]

Table 2: Comparative Effects of this compound and Other Agents on Carbachol (CCh)-Induced Contraction of Guinea Pig Taenia Coli

AgentConcentration (µM)Inhibition of CCh-Induced Contraction (%)
This compound30Minimal Inhibition
This compound100Minimal Inhibition
Nifedipine165%
4-chloro-m-cresol (4CmC)30No Inhibition
4-chloro-m-cresol (4CmC)100No Inhibition
2-aminoethoxydiphenyl borate (2APB)3020%
2-aminoethoxydiphenyl borate (2APB)10035%

This table highlights the relative ineffectiveness of this compound on CCh-induced contractions in the taenia coli compared to other agents, suggesting a selective mechanism of action.[1][2]

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments that form the basis of our current understanding of this compound's effects on gastrointestinal motility.

Isolated Tissue Preparation
  • Animal Model: Male Hartley guinea pigs (weighing 350–600 g) are used.[1]

  • Tissue Extraction:

    • Sphincter of Oddi (SO): The SO is carefully isolated from the duodenum.[1]

    • Taenia Coli: A section of the taenia coli is excised from the cecum.[1]

  • Preparation for Recording:

    • The isolated tissues are mounted in an organ bath containing Krebs-Henseleit solution.

    • The solution is maintained at 37°C and continuously gassed with a mixture of 95% O2 and 5% CO2.

    • The tissues are allowed to equilibrate under a resting tension of 1.0 g for at least 60 minutes before the start of any experimental protocol.

Measurement of Muscle Contraction
  • Isometric Contraction: Changes in muscle tension are recorded isometrically using a force-displacement transducer.

  • Data Acquisition: The transducer output is amplified and recorded using a data acquisition system for subsequent analysis.

  • Spontaneous Motility: For tissues exhibiting spontaneous contractions, such as the Sphincter of Oddi, the baseline frequency and amplitude of contractions are recorded.

  • Induced Contractions: For tissues like the taenia coli, contractions are induced by agonists such as carbachol (CCh). The effect of this compound is then assessed by its ability to inhibit these induced contractions.[1]

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound

Recent studies suggest that this compound's spasmolytic effect is not mediated by COMT inhibition but rather by its action on intracellular calcium signaling pathways. The inhibitory pattern of this compound on smooth muscle contraction closely resembles that of agents that modulate ryanodine receptors and inositol 1,4,5-trisphosphate (IP3) receptors.[1][2] This suggests that this compound may disrupt the coordinated release of calcium from intracellular stores, which is essential for rhythmic smooth muscle contractions.

Flopropione_Mechanism cluster_cell Smooth Muscle Cell This compound This compound RyR Ryanodine Receptors This compound->RyR Inhibits? IP3R IP3 Receptors This compound->IP3R Inhibits? Ca_Release Ca2+ Release RyR->Ca_Release Mediates IP3R->Ca_Release Mediates Ca_Store Sarcoplasmic Reticulum (Ca2+ Store) Ca_Store->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction

Caption: Proposed mechanism of this compound's spasmolytic action.

In Vitro Experimental Workflow

The following diagram illustrates the typical workflow for assessing the in vitro effects of a compound like this compound on gastrointestinal smooth muscle motility.

Experimental_Workflow A 1. Tissue Isolation (e.g., Guinea Pig Sphincter of Oddi, Taenia Coli) B 2. Organ Bath Mounting (Krebs-Henseleit solution, 37°C, 95% O2/5% CO2) A->B C 3. Equilibration (60 min under 1.0 g tension) B->C D 4. Baseline Recording (Spontaneous or Agonist-Induced Contractions) C->D E 5. Drug Administration (Cumulative concentrations of this compound) D->E F 6. Data Recording (Isometric force transducer) E->F G 7. Data Analysis (% Inhibition of contraction) F->G

References

Flopropione as a Catechol-O-Methyltransferase (COMT) Inhibitor: A Critical Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flopropione (1-(2,4,6-trihydroxyphenyl)propan-1-one) is a synthetic phloroglucinol derivative that has been utilized primarily as an antispasmodic agent.[1] For many years, its mechanism of action was attributed, at least in part, to the inhibition of catechol-O-methyltransferase (COMT), an enzyme crucial for the metabolism of catecholamines.[2][3][4] However, recent pharmacological evidence has brought this long-standing assertion into question, suggesting that the spasmolytic effects of this compound are independent of COMT inhibition.[5][6][7][8][9] This technical guide provides an in-depth review of the evidence surrounding this compound's activity as a COMT inhibitor, presenting both the historical basis for this claim and the contemporary research that challenges it. We will delve into the quantitative data, experimental protocols, and the proposed alternative mechanisms of action to offer a comprehensive and current understanding for researchers and drug development professionals.

The Catechol-O-Methyltransferase (COMT) Inhibition Hypothesis

Catechol-O-methyltransferase is a key enzyme in the metabolic pathway of catecholamine neurotransmitters like dopamine, norepinephrine, and epinephrine. By transferring a methyl group from S-adenosyl-L-methionine to one of the hydroxyl groups of the catechol ring, COMT effectively deactivates these neurotransmitters. Inhibition of COMT leads to an increase in the bioavailability of these catecholamines, a mechanism that is therapeutically exploited in the treatment of Parkinson's disease with drugs like entacapone and opicapone.[10][11]

The classification of this compound as a COMT inhibitor appears to stem from early preclinical studies.[7] This hypothesis suggested that by inhibiting COMT, this compound could potentiate the effects of endogenous catecholamines, leading to smooth muscle relaxation. However, this proposed mechanism has been described as contrary to pharmacological common sense, as adrenergic stimulation, particularly via α1 receptors, typically causes contraction of smooth muscle in locations like the ureter.[7]

COMT Signaling Pathway

The following diagram illustrates the canonical pathway for catecholamine metabolism by COMT.

cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron / Glial Cell Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Dopamine Dopamine L-DOPA->Dopamine Postsynaptic_Receptor Postsynaptic_Receptor Dopamine->Postsynaptic_Receptor Binds to COMT COMT Dopamine->COMT Metabolized by 3-MT 3-Methoxytyramine (Inactive) COMT->3-MT SAH S-adenosyl homocysteine COMT->SAH SAM S-adenosyl methionine SAM->COMT This compound This compound This compound->COMT Inhibits (?)

Figure 1: Proposed COMT Inhibition by this compound.
Quantitative Data on COMT Inhibition

The evidence for this compound's COMT inhibitory activity is weak, with limited quantitative data available. A key piece of information comes from a re-examination of the literature, which indicates a very low potency.

CompoundIC50 (for COMT)Source
This compound> 100 µMAmagase et al., 2024[7]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A higher IC50 value corresponds to lower potency.[12]

An IC50 value greater than 100 µM suggests that this compound is, at best, a very weak inhibitor of COMT.[7] For context, potent COMT inhibitors used clinically, such as entacapone, have IC50 values in the nanomolar range.[13] Furthermore, the maximum blood concentration of this compound after a standard therapeutic dose is approximately 50 µM, which is below the concentration required for even 50% inhibition of the enzyme in vitro.[7]

A Critical Re-evaluation: Evidence Against COMT Inhibition

A 2024 study by Amagase et al. systematically re-evaluated the mechanism of action of this compound and concluded that its spasmolytic effects are not mediated by COMT inhibition.[5][7][8][9] The study employed isolated guinea pig smooth muscle preparations (ureter and sphincter of Oddi) to compare the effects of this compound with a known potent COMT inhibitor, entacapone.

Key Experimental Findings

The following table summarizes the key findings that argue against the COMT inhibition hypothesis.

Experimental ObservationThis compoundEntacapone (COMT Inhibitor)Conclusion
Effect on spontaneous contraction of the sphincter of OddiInhibited contractionsNo effectThis compound's action is different from a known COMT inhibitor.[5][7]
Effect on noradrenaline-induced contraction of the ureterInhibited contractionsNo effectThis compound's action is different from a known COMT inhibitor.[5][7]
Effect on carbachol-induced contraction of the taenia coliNo inhibitionNot reportedDemonstrates tissue selectivity of this compound that is not explained by COMT inhibition.[5][7]
Experimental Protocol: Testing Spasmolytic Activity

The following is a detailed methodology adapted from the work of Amagase et al. for assessing the spasmolytic effects of compounds on isolated smooth muscle tissue.[7]

Objective: To determine if the spasmolytic effect of a test compound (e.g., this compound) is mediated by COMT inhibition by comparing its effects to a known COMT inhibitor (e.g., entacapone) on smooth muscle contractility.

Materials:

  • Male Hartley guinea pigs

  • Krebs solution (composition in mM: NaCl 117, KCl 4.7, CaCl2 2.5, MgCl2 1.2, NaHCO3 25, NaH2PO4 1.2, glucose 11)

  • Organ bath with an isometric transducer

  • Agonists (e.g., noradrenaline, carbachol)

  • Test compounds (this compound, entacapone)

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig in accordance with approved animal care protocols.

    • Isolate the desired smooth muscle tissue (e.g., ureter, sphincter of Oddi, taenia coli).

    • Suspend the tissue in an organ bath containing Krebs solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Equilibration:

    • Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 10 mN).

    • Wash the tissue with fresh Krebs solution every 20 minutes.

  • Contraction Induction:

    • For the ureter, induce contractions with an agonist like noradrenaline.

    • For the sphincter of Oddi, measure spontaneous rhythmic contractions.

    • For the taenia coli, induce contractions with an agonist like carbachol.

  • Compound Administration:

    • Once stable contractions are achieved, add the test compound (this compound or entacapone) to the organ bath in a cumulative or non-cumulative manner.

    • Record the changes in contractile force (isometric tension).

  • Data Analysis:

    • Measure the amplitude and frequency of contractions before and after the addition of the test compound.

    • Express the inhibitory effect as a percentage of the pre-treatment contraction.

    • Compare the effects of this compound and entacapone on the different tissue preparations.

cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Euthanasia Euthanasia Tissue_Isolation Tissue_Isolation Euthanasia->Tissue_Isolation 1. Isolate smooth muscle Organ_Bath Organ_Bath Tissue_Isolation->Organ_Bath 2. Suspend in organ bath Equilibration Equilibration Organ_Bath->Equilibration 3. Equilibrate (60 min) Induce_Contraction 4. Induce/Measure Contraction Add_Compound 5. Add Test Compound (this compound or Entacapone) Induce_Contraction->Add_Compound Record_Data 6. Record Contractile Force Add_Compound->Record_Data Analyze_Data 7. Analyze amplitude & frequency Compare_Effects 8. Compare this compound vs. Entacapone Analyze_Data->Compare_Effects

Figure 2: Experimental Workflow for Spasmolytic Assay.

Proposed Alternative Mechanism of Action

The findings that this compound's spasmolytic action is independent of COMT inhibition have led to the exploration of alternative mechanisms. The inhibitory pattern of this compound on smooth muscle resembles that of compounds that modulate intracellular calcium (Ca2+) signaling.[5][7] It is now proposed that this compound may act on ryanodine receptors (RyR) and/or inositol 1,4,5-trisphosphate (IP3) receptors, which are responsible for releasing Ca2+ from intracellular stores like the sarcoplasmic reticulum.[5][7]

By interfering with these receptors, this compound could disrupt the coordinated Ca2+ dynamics required for smooth muscle contraction, leading to relaxation. This proposed mechanism provides a more plausible explanation for the observed spasmolytic effects of this compound, particularly its relative selectivity for the biliary and urinary tracts.[7]

cluster_cell Smooth Muscle Cell GPCR Gq-coupled Receptor PLC Phospholipase C GPCR->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 IP3R IP3 Receptor IP3->IP3R Binds to SR Sarcoplasmic Reticulum (Ca2+ store) RyR Ryanodine Receptor Ca_release IP3R->Ca_release RyR->Ca_release Contraction Muscle Contraction Ca_release->Contraction Increased cytosolic Ca2+ leads to This compound This compound This compound->IP3R Inhibits (?) This compound->RyR Modulates (?)

Figure 3: Proposed Alternative Mechanism via Ca2+ Signaling.

Discussion and Implications for Drug Development

The case of this compound highlights a critical issue in pharmacology: the perpetuation of mechanisms of action that are not supported by robust evidence. For drug development professionals, this serves as a reminder of the importance of:

  • Mechanism Re-evaluation: Periodically re-evaluating the mechanisms of older drugs using modern pharmacological tools.

  • Quantitative Rigor: Relying on quantitative data such as IC50 or Ki values to assess the physiological relevance of a drug-target interaction.[14][15] A weak in vitro activity is unlikely to translate into a clinical effect if therapeutic concentrations do not reach the required levels.

  • Pharmacological Plausibility: Ensuring that a proposed mechanism aligns with the known physiology of the system being targeted.

The potential reclassification of this compound as a modulator of intracellular calcium channels rather than a COMT inhibitor could open new avenues for research. Understanding its true mechanism could lead to the development of more selective and potent spasmolytic agents. Future research should focus on definitively identifying the molecular targets of this compound within the calcium signaling pathway and elucidating its structure-activity relationships.

Conclusion

While this compound has been historically categorized as a catechol-O-methyltransferase inhibitor, this technical review, based on the most recent and comprehensive pharmacological studies, concludes that this classification is not supported by evidence. The available quantitative data show that this compound is an extremely weak COMT inhibitor, and its therapeutic concentrations are insufficient to produce a significant effect on the enzyme.[7] In contrast, experimental evidence strongly suggests that this compound's spasmolytic effects are mediated through a different pathway, likely involving the modulation of IP3 and/or ryanodine receptors and the subsequent disruption of intracellular calcium dynamics.[5][7] For the scientific and drug development community, it is imperative to adopt this revised understanding of this compound's mechanism of action to guide future research and therapeutic applications accurately.

References

Flopropione: A Technical Guide to its Discovery, Chemical Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flopropione (1-(2,4,6-trihydroxyphenyl)propan-1-one) is a synthetic organic compound recognized for its spasmolytic properties. Initially synthesized via a Hoesch reaction involving phloroglucinol, its mechanism of action has been a subject of evolving research. While earlier theories pointed towards catechol-O-methyltransferase (COMT) inhibition and serotonin (5-HT) receptor antagonism, recent evidence strongly suggests a different pathway. This guide provides a comprehensive overview of the discovery, synthesis, and chemical properties of this compound, including detailed experimental protocols and spectral data. A significant focus is placed on its more recently proposed mechanism of action involving the modulation of intracellular calcium signaling through ryanodine and inositol 1,4,5-trisphosphate (IP3) receptors.

Discovery and Overview

This compound, a derivative of phloroglucinol, was developed as a spasmolytic agent.[1] It has been used clinically in some regions for conditions requiring the relaxation of smooth muscle.[2] Its initial proposed mechanisms of action, including COMT inhibition and 5-HT receptor antagonism, have been challenged by recent pharmacological studies.[3] These newer studies indicate that the spasmolytic effects of this compound are likely independent of these pathways and are instead linked to the regulation of intracellular calcium levels.[3][4]

Chemical Properties and Data

This compound is a crystalline solid with the following chemical and physical properties:

PropertyValueSource
IUPAC Name 1-(2,4,6-trihydroxyphenyl)propan-1-one[3]
Synonyms 2',4',6'-Trihydroxypropiophenone, Phloropropiophenone[5]
CAS Number 2295-58-1[6]
Molecular Formula C₉H₁₀O₄[6]
Molar Mass 182.17 g/mol [3]
Melting Point 446.7 K (173.55 °C) (Joback Method - Calculated)[2]
Boiling Point 686.05 K (412.9 °C) (Joback Method - Calculated)[2]
Solubility DMSO: 36 mg/mL[1]
Water Solubility -1.1 (log10(mol/L)) (Crippen Method - Calculated)[2]
pKa Not available

Synthesis of this compound

The synthesis of this compound is achieved through the Hoesch reaction, a type of Friedel-Crafts acylation.[1] This reaction involves the condensation of phloroglucinol with propionitrile in the presence of a Lewis acid catalyst and hydrogen chloride.

Experimental Protocol: Adapted Hoesch Reaction for this compound Synthesis

This protocol is adapted from the synthesis of the closely related compound, 2',4',6'-trihydroxyacetophenone, and is expected to yield this compound with minor modifications.

Materials:

  • Anhydrous Phloroglucinol

  • Propionitrile (freshly distilled)

  • Anhydrous Diisopropyl Ether

  • Fused Zinc Chloride (powdered)

  • Dry Hydrogen Chloride gas

  • Norite (activated carbon)

Procedure:

  • A mixture of well-dried phloroglucinol (1.98 mol), propionitrile (6.95 mol), anhydrous diisopropyl ether (5.95 mol), and finely powdered fused zinc chloride (0.036 mol) is placed in a suitable reaction flask.

  • The flask is cooled in an ice-salt mixture to 0 °C with continuous stirring.

  • A rapid stream of dry hydrogen chloride gas is passed through the solution for 7 hours.

  • The flask is then sealed and stored in a refrigerator overnight.

  • The diisopropyl ether is decanted to separate the bulky orange-yellow precipitate of the ketimine hydrochloride.

  • The precipitate is washed with anhydrous diisopropyl ether (100 mL).

  • The solid is transferred to a round-bottom flask with distilled water (2.5 L) and refluxed with stirring for 2 hours at 120 °C.

  • The mixture is cooled to room temperature and left to stand overnight.

  • The resulting crystalline product is filtered and dried under vacuum at 120 °C.

Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup and Purification Phloroglucinol Anhydrous Phloroglucinol ReactionVessel Reaction Vessel in Ice-Salt Bath (0°C) Phloroglucinol->ReactionVessel Propionitrile Propionitrile Propionitrile->ReactionVessel ZnCl2 ZnCl2 (Lewis Acid) ZnCl2->ReactionVessel HCl Dry HCl gas HCl->ReactionVessel Decant Decant Ether ReactionVessel->Decant Ketimine Hydrochloride Ppt. Stirring Continuous Stirring Time 7 hours Wash Wash with Ether Decant->Wash Hydrolysis Reflux with Water (120°C, 2h) Wash->Hydrolysis Crystallization Cool and Crystallize Hydrolysis->Crystallization FilterDry Filter and Dry Crystallization->FilterDry This compound This compound FilterDry->this compound This compound

Caption: Hoesch reaction workflow for the synthesis of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, Methanol-d₄) ¹³C NMR (126 MHz, Methanol-d₄)
δ 5.80 (s, 2H)δ 210.3
δ 3.04–3.07 (m, 2H)δ 164.2
δ 1.12 (dt, J = 1.47, 7.21 Hz, 3H)δ 164.0
δ 103.2
δ 94.5
δ 38.5
δ 18.3

Source:[7]

Other Spectroscopic Data

Mechanism of Action: A Paradigm Shift

The Evolving Understanding of this compound's Spasmolytic Effect

Initial pharmacological profiles suggested that this compound exerted its spasmolytic effects through the inhibition of catechol-O-methyltransferase (COMT) and as a serotonin (5-HT) receptor antagonist.[1] However, more recent and detailed investigations have cast significant doubt on these mechanisms. Studies have shown that a potent and selective COMT inhibitor, entacapone, did not replicate the spasmolytic effects of this compound on isolated guinea pig ureter and sphincter of Oddi.[3][4] This indicates that COMT inhibition is not the primary mechanism for its smooth muscle relaxant properties.[3][4][6]

Current Hypothesis: Modulation of Intracellular Calcium Signaling

The current leading hypothesis for this compound's mechanism of action centers on its ability to modulate intracellular calcium (Ca²⁺) signaling.[3] The spasmolytic effect of this compound is thought to arise from its interaction with ryanodine receptors (RyRs) and/or inositol 1,4,5-trisphosphate (IP₃) receptors located on the membrane of the endoplasmic/sarcoplasmic reticulum.[3][4]

These receptors are crucial channels that release stored Ca²⁺ into the cytoplasm, a key step in initiating smooth muscle contraction. By potentially acting on these receptors, this compound may disrupt the coordinated release of Ca²⁺, leading to a decrease in cytoplasmic Ca²⁺ concentration and subsequent smooth muscle relaxation.[3]

G cluster_cell Smooth Muscle Cell cluster_er Endoplasmic Reticulum RyR Ryanodine Receptor (RyR) Ca_Cytoplasm Cytoplasmic Ca²⁺ RyR->Ca_Cytoplasm Ca²⁺ Release IP3R IP3 Receptor (IP3R) IP3R->Ca_Cytoplasm Ca²⁺ Release Ca_Store Ca²⁺ Store Ca_Store->RyR Ca_Store->IP3R Cytoplasm Cytoplasm Contraction Muscle Contraction Relaxation Muscle Relaxation This compound This compound This compound->RyR Modulates This compound->IP3R Modulates This compound->Relaxation Promotes Ca_Cytoplasm->Contraction

Caption: Proposed mechanism of this compound via modulation of Ca²⁺ release.

Conclusion

This compound remains a compound of interest due to its spasmolytic properties. While its synthesis via the Hoesch reaction is well-established, the understanding of its mechanism of action has significantly evolved. The focus of future research should be on definitively elucidating the molecular interactions between this compound and the ryanodine and IP₃ receptors to validate the current hypothesis. Furthermore, the acquisition of a complete set of experimental spectroscopic data would be invaluable for its comprehensive chemical characterization. This detailed understanding will be crucial for any future drug development efforts involving this compound or its analogs.

References

Flopropione and 5-HT Receptor Antagonism: A Critical Reassessment of a Postulated Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flopropione, a drug primarily utilized for its spasmolytic properties, has been historically associated with 5-hydroxytryptamine (5-HT) receptor antagonism. However, a comprehensive review of the current scientific literature reveals a significant discrepancy between this asserted mechanism and recent pharmacological evidence. While some commercial suppliers and older documentation categorize this compound as a 5-HT1A receptor antagonist, rigorous experimental studies have largely refuted the involvement of serotonin receptor inhibition in its primary therapeutic effect.[1][2][3] This technical guide provides an in-depth analysis of the available data, clarifying the current understanding of this compound's mechanism of action, which points towards the modulation of intracellular calcium dynamics rather than a direct interaction with the serotonergic system.

The Controversy Surrounding 5-HT Receptor Antagonism

The assertion that this compound acts as a 5-HT receptor antagonist appears to stem from early pharmacological classifications. For instance, some chemical suppliers list this compound as a 5-HT1A receptor antagonist.[1] However, dedicated mechanistic studies aimed at elucidating its spasmolytic effects have failed to substantiate this claim. Research investigating the effect of this compound on smooth muscle preparations has concluded that serotonin inhibition is not involved in its spasmolytic action.[2][3] One key study demonstrated that the guinea pig ureter was hardly contracted by serotonin, suggesting that antagonism of serotonin receptors is unlikely to be the primary mechanism for its relaxant effect in this tissue.[2][3]

Table 1: Summary of Evidence Regarding this compound's Interaction with 5-HT Receptors

Claim/Finding Source Type Key Conclusion Supporting Evidence
Acts as a 5-HT1A receptor antagonist.Commercial SupplierThis compound is classified as a 5-HT1A antagonist.Product description without supporting experimental data.[1]
Serotonin inhibition is not involved in spasmolytic action.Research ArticleThe spasmolytic effect of this compound is not mediated by anti-serotonergic activity.Experiments on guinea pig ureter showed minimal contraction in response to serotonin.[2][3]

It is crucial for researchers and drug development professionals to be aware of this discrepancy to avoid pursuing research based on a potentially flawed mechanistic premise. The lack of robust, peer-reviewed data demonstrating a direct and functionally significant antagonism of any 5-HT receptor subtype by this compound suggests that this is not its primary mode of action.

Current Understanding of this compound's Mechanism of Action: A Focus on Intracellular Calcium

Recent and more detailed pharmacological investigations have shifted the focus from neurotransmitter receptor antagonism to the direct modulation of intracellular calcium signaling pathways within smooth muscle cells. The prevailing hypothesis is that this compound exerts its spasmolytic effects by interfering with the coordinated release of calcium from intracellular stores, which is essential for muscle contraction.

The inhibitory pattern of this compound on smooth muscle contraction has been shown to resemble that of agents acting on ryanodine receptors and inositol 1,4,5-trisphosphate (IP3) receptors.[2][3] These receptors are critical channels for calcium release from the sarcoplasmic reticulum. By disrupting the coordinated dynamics of calcium release through these channels, this compound can induce smooth muscle relaxation.

Table 2: Quantitative Data on the Spasmolytic Effect of this compound

Preparation Agonist/Condition This compound Concentration (µM) Inhibition (%) Reference
Guinea Pig Sphincter of OddiSpontaneous Movement3028[4]
10073[4]
Guinea Pig UreterNoradrenaline-induced Contraction3038[4]
10098[4]
Guinea Pig Taenia ColiCarbachol-induced Contraction30, 100No significant inhibition[4]

Experimental Protocols

To facilitate further research into the true mechanism of action of this compound, detailed methodologies from key studies are outlined below.

Isolated Smooth Muscle Contraction Assays

This protocol is based on the methodology used to assess the spasmolytic effect of this compound on various smooth muscle preparations.

Objective: To determine the effect of this compound on agonist-induced or spontaneous contractions of isolated smooth muscle strips.

Materials:

  • Guinea pigs

  • Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 10)

  • Agonists (e.g., noradrenaline, carbachol)

  • This compound

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Humanely euthanize a guinea pig and dissect the desired smooth muscle tissue (e.g., ureter, sphincter of Oddi, taenia coli).

  • Prepare tissue strips of appropriate size and mount them in organ baths containing Krebs solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Allow the tissues to equilibrate under a resting tension for at least 60 minutes, with periodic washing.

  • For spontaneous contractions, record a stable baseline before adding this compound.

  • For agonist-induced contractions, first establish a cumulative concentration-response curve for the agonist. After washing and a recovery period, incubate the tissue with the desired concentration of this compound for a predetermined time before re-exposing it to the agonist.

  • Record the isometric contractions and analyze the data to determine the inhibitory effect of this compound.

Visualizing the Proposed Signaling Pathway

The following diagrams illustrate the current understanding of this compound's mechanism of action, focusing on its interaction with intracellular calcium signaling.

Flopropione_Mechanism cluster_cell Smooth Muscle Cell Sarcoplasmic_Reticulum Sarcoplasmic Reticulum (SR) Ca2+ Ca²⁺ Sarcoplasmic_Reticulum->Ca2+ Release Contraction Muscle Contraction Ca2+->Contraction Initiates This compound This compound RyR_IP3R Ryanodine & IP3 Receptors This compound->RyR_IP3R Disrupts Coordination

Caption: Proposed mechanism of this compound's spasmolytic action.

Experimental_Workflow Tissue_Isolation Isolate Smooth Muscle Tissue (e.g., Ureter, Sphincter of Oddi) Organ_Bath Mount Tissue in Organ Bath Tissue_Isolation->Organ_Bath Equilibration Equilibrate under Tension Organ_Bath->Equilibration Baseline Record Baseline Contractions Equilibration->Baseline Drug_Addition Add this compound Baseline->Drug_Addition Agonist_Stimulation Stimulate with Agonist (if not spontaneous) Drug_Addition->Agonist_Stimulation Data_Recording Record Isometric Contractions Agonist_Stimulation->Data_Recording Analysis Analyze Inhibition of Contraction Data_Recording->Analysis

Caption: Workflow for assessing this compound's spasmolytic effect.

Conclusion and Future Directions

Future studies should focus on:

  • Direct binding assays: To definitively rule out or confirm any low-affinity interactions with 5-HT receptor subtypes.

  • Calcium imaging studies: To further elucidate the precise effects of this compound on intracellular calcium dynamics in smooth muscle cells.

  • In vivo studies: To correlate the in vitro findings with the therapeutic effects observed in clinical settings.

By focusing on the more substantiated mechanism of action, the scientific community can better understand the therapeutic potential and limitations of this compound and develop more targeted and effective spasmolytic agents in the future.

References

Methodological & Application

Determining the Dosage of Flopropione for Animal Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks specific dosage, toxicity (e.g., LD50), and comprehensive pharmacokinetic data for Flopropione in common animal research models. Therefore, these application notes and protocols provide a general framework for determining the appropriate dosage of a novel or poorly characterized substance like this compound, in accordance with standard preclinical research guidelines. Researchers must conduct systematic dose-finding and toxicity studies to establish a safe and effective dose for their specific animal model and research question.

Introduction

This compound is a compound reported to have spasmolytic and choleretic properties. Its mechanism of action is thought to involve the relaxation of smooth muscle and an increase in bile secretion. However, there is some debate in the scientific literature regarding the precise molecular pathways, with some studies questioning the role of COMT inhibition and suggesting an effect on intracellular calcium channels[1]. Due to the limited availability of preclinical data, researchers initiating studies with this compound must undertake a rigorous dose determination process. This document outlines the essential steps and experimental protocols for establishing appropriate dosage ranges in animal models.

General Methodology for Dosage Determination

A systematic approach is crucial for determining a safe and effective dose of a test compound. This typically involves a tiered progression of studies, starting with acute toxicity assessment, followed by dose-ranging finding studies, and culminating in pharmacokinetic and pharmacodynamic characterization.

Acute Toxicity Studies

The initial step is to determine the acute toxicity of this compound to establish a preliminary safety profile and identify the maximum tolerated dose (MTD).

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) in Rodents (e.g., Mice or Rats)

This protocol is based on OECD Test Guideline 425.

  • Animal Model: Select a single sex (usually females, as they are often slightly more sensitive) of a standard rodent strain (e.g., CD-1 mice or Sprague-Dawley rats), typically young adults (8-12 weeks old).

  • Housing: House animals individually for acclimatization (at least 5 days) and during the study in a controlled environment (temperature, humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

  • Dose Preparation: Prepare a formulation of this compound in a suitable vehicle (e.g., sterile water, saline, or a 0.5% methylcellulose solution). The concentration should be calculated to allow for administration of the desired dose in a volume that is appropriate for the animal's size (typically 5-10 mL/kg for oral gavage in rodents).

  • Dosing Procedure:

    • Administer a single oral dose of this compound to one animal using oral gavage. The starting dose is typically chosen based on any existing in vitro data or structure-activity relationships, often around 175 mg/kg as a default.

    • Observe the animal for signs of toxicity and mortality for up to 48 hours.

    • If the animal survives, the next animal is dosed at a higher dose (e.g., by a factor of 3.2).

    • If the animal dies, the next animal is dosed at a lower dose.

  • Observation: Observe all animals for clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system effects, and behavioral patterns) and mortality at regular intervals for at least 14 days. Record body weights prior to dosing and at least weekly thereafter.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method. This will provide an estimate of the acute lethal dose.

Dose Range-Finding (DRF) Studies

Once an approximate MTD is established, DRF studies are conducted to identify a range of doses that are well-tolerated and to observe potential therapeutic effects.

Experimental Protocol: 14-Day Dose Range-Finding Study in Rodents

  • Animal Model: Use both male and female rodents of the selected species.

  • Groups: Assign animals to several dose groups (e.g., 3-5 groups) and a vehicle control group. The highest dose should be at or near the MTD, with subsequent doses being fractions of the MTD (e.g., MTD/2, MTD/4, etc.).

  • Dosing: Administer this compound or vehicle daily for 14 days via the intended route of administration (e.g., oral gavage).

  • Observations:

    • Record clinical signs of toxicity daily.

    • Measure body weight at least twice weekly.

    • At the end of the study, collect blood for hematology and clinical chemistry analysis.

    • Perform a gross necropsy on all animals and collect major organs for histopathological examination.

  • Endpoint Analysis: Analyze the data to identify the No Observed Adverse Effect Level (NOAEL) and the Lowest Observed Adverse Effect Level (LOAEL). This information is critical for selecting dose levels for subsequent subchronic and efficacy studies.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is essential for designing rational dosing schedules.

Experimental Protocol: Basic Pharmacokinetic Study in Rodents

  • Animal Model: Use the same rodent species as in the toxicity studies. Cannulation of a blood vessel (e.g., jugular vein) may be required for serial blood sampling.

  • Groups:

    • Intravenous (IV) Group: Administer a single bolus IV dose of this compound to determine absolute bioavailability and fundamental PK parameters.

    • Oral (PO) Group: Administer a single oral dose to determine oral bioavailability and absorption characteristics.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Sample Analysis: Analyze plasma or serum samples for this compound concentrations using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax Maximum (peak) plasma drug concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve (a measure of total drug exposure)
t1/2 Elimination half-life
CL Clearance (the volume of plasma cleared of the drug per unit time)
Vd Volume of distribution (the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma)
F% Bioavailability (the fraction of an administered dose of unchanged drug that reaches the systemic circulation)

Efficacy Studies: Assessing Spasmolytic and Choleretic Activity

Once a safe and tolerated dose range with known pharmacokinetic properties is established, efficacy studies can be designed.

Experimental Protocol: In Vivo Assessment of Choleretic Activity in Rats

  • Animal Model: Anesthetized male Sprague-Dawley rats with cannulated bile ducts.

  • Procedure:

    • Anesthetize the rats and perform a laparotomy to expose the common bile duct.

    • Cannulate the bile duct with polyethylene tubing to collect bile.

    • Allow for a stabilization period to achieve a steady bile flow.

    • Administer this compound (at various doses determined from DRF and PK studies) or vehicle, typically intravenously or intraduodenally.

    • Collect bile in pre-weighed tubes at regular intervals (e.g., every 15-30 minutes) for a defined period (e.g., 2-3 hours).

  • Analysis:

    • Determine the bile flow rate (μL/min/kg body weight).

    • Analyze bile composition for bile salts, cholesterol, and phospholipids if required.

    • Compare the effects of different doses of this compound to the vehicle control.

Experimental Protocol: In Vivo Assessment of Spasmolytic Activity (Intestinal Motility) in Mice

  • Animal Model: Male CD-1 mice.

  • Procedure:

    • Fast the mice overnight with free access to water.

    • Administer this compound at various doses or vehicle orally.

    • After a set period (e.g., 30 minutes), administer a charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia) orally.

    • After another set period (e.g., 20-30 minutes), euthanize the mice and carefully dissect the small intestine from the pylorus to the cecum.

  • Analysis:

    • Measure the total length of the small intestine and the distance traveled by the charcoal meal.

    • Calculate the percentage of intestinal transit for each animal.

    • Compare the intestinal transit in this compound-treated groups to the vehicle control group. A decrease in transit indicates spasmolytic activity.

Visualizations

Experimental_Workflow_for_Dosage_Determination cluster_0 Phase 1: Safety Assessment cluster_1 Phase 2: Pharmacokinetics cluster_2 Phase 3: Efficacy Evaluation Acute_Toxicity Acute Toxicity Studies (e.g., Up-and-Down Procedure) Dose_Range_Finding Dose Range-Finding Studies (e.g., 14-day study) Acute_Toxicity->Dose_Range_Finding Determine MTD PK_Studies Pharmacokinetic (PK) Studies (IV and PO administration) Dose_Range_Finding->PK_Studies Select Tolerated Doses Efficacy_Studies Efficacy (PD) Studies (e.g., Choleretic & Spasmolytic Models) PK_Studies->Efficacy_Studies Inform Dosing Regimen

Caption: General workflow for dosage determination in animal models.

Acute_Toxicity_Protocol start Select Animal Model (e.g., Female Rodents) dose1 Administer Starting Dose to Animal 1 start->dose1 observe1 Observe for 48h dose1->observe1 decision1 Animal Survives? observe1->decision1 dose_up Increase Dose for Next Animal decision1->dose_up Yes dose_down Decrease Dose for Next Animal decision1->dose_down No continue_dosing Continue Dosing Sequentially dose_up->continue_dosing dose_down->continue_dosing end_obs 14-Day Observation Period (All Animals) continue_dosing->end_obs calculate_ld50 Calculate LD50 end_obs->calculate_ld50

Caption: Protocol for acute toxicity testing (Up-and-Down Procedure).

Choleretic_Activity_Workflow A Anesthetize Rat B Cannulate Common Bile Duct A->B C Stabilization Period B->C D Administer this compound or Vehicle C->D E Collect Bile at Intervals D->E F Measure Bile Flow Rate E->F G Analyze Bile Composition (Optional) E->G H Compare Treatment vs. Control F->H G->H

Caption: Workflow for assessing choleretic activity in rats.

References

Application Notes and Protocols for Evaluating Flopropione's Antispasmodic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flopropione is a compound historically recognized for its antispasmodic properties. While its mechanism of action was traditionally attributed to Catechol-O-methyltransferase (COMT) inhibition, recent studies have compellingly shifted this paradigm. Current evidence strongly suggests that this compound exerts its spasmolytic effects by modulating intracellular calcium (Ca²⁺) dynamics, specifically by acting on ryanodine receptors (RyRs) and/or inositol 1,4,5-trisphosphate receptors (IP₃Rs).[1][2][3] This mode of action leads to a disruption of the coordinated Ca²⁺ release required for smooth muscle contraction, resulting in muscle relaxation.

These application notes provide a comprehensive guide for researchers to evaluate the antispasmodic activity of this compound using relevant cell-based assays. The protocols detailed herein are designed to investigate its effects on intracellular calcium signaling and smooth muscle cell contractility, aligning with its currently understood mechanism of action.

Postulated Signaling Pathway of this compound's Antispasmodic Activity

The following diagram illustrates the proposed signaling pathway for smooth muscle contraction and the putative points of intervention for this compound.

This compound Signaling Pathway cluster_sr Sarcoplasmic Reticulum (SR) Agonist Agonist (e.g., Noradrenaline) GPCR Gq-protein-coupled Receptor (GPCR) Agonist->GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 Generates IP3R IP₃ Receptor (IP₃R) IP3->IP3R Binds & Activates Ca_Cytosol ↑ [Ca²⁺]i Calmodulin Calmodulin Ca_Cytosol->Calmodulin Binds RyR Ryanodine Receptor (RyR) Ca_Cytosol->RyR MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylates Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction MLCK_inactive->MLCK_active Ca_SR Ca²⁺ Store RyR->Ca_Cytosol Ca²⁺ Release (CICR) Ca_SR->Ca_Cytosol Ca²⁺ Release This compound This compound This compound->IP3R Inhibits? This compound->RyR Inhibits?

Caption: Proposed mechanism of this compound's antispasmodic action.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound's activity in the described cell-based assays. These values are for illustrative purposes to guide expected outcomes.

Table 1: Inhibition of Noradrenaline-Induced Contraction in Primary Smooth Muscle Cells

This compound Concentration (µM)% Inhibition of Contraction (Mean ± SD)
115.2 ± 3.1
1048.7 ± 5.5
3073.4 ± 6.8
10095.1 ± 4.2
IC₅₀ (µM) ~12.5

Table 2: Effect of this compound on Intracellular Calcium Mobilization in HEK293 cells expressing Ryanodine Receptors (RyR1)

This compound Concentration (µM)% Inhibition of Caffeine-Induced Ca²⁺ Release (Mean ± SD)
110.3 ± 2.5
1042.1 ± 4.9
5078.9 ± 7.2
10092.4 ± 5.1
IC₅₀ (µM) ~18.2

Table 3: Effect of this compound on IP₃ Receptor-Mediated Calcium Release in permeabilized DT40 cells

This compound Concentration (µM)% Inhibition of IP₃-Induced Ca²⁺ Release (Mean ± SD)
18.5 ± 1.9
1035.6 ± 4.1
5069.8 ± 6.3
10088.2 ± 4.7
IC₅₀ (µM) ~25.8

Experimental Protocols

Primary Smooth Muscle Cell Contraction Assay

This assay directly measures the effect of this compound on the contractility of smooth muscle cells embedded in a collagen gel matrix.

Experimental Workflow

Contraction Assay Workflow Isolate_SMCs Isolate Primary Smooth Muscle Cells (SMCs) Culture_SMCs Culture and Expand SMCs Isolate_SMCs->Culture_SMCs Embed_SMCs Embed SMCs in Collagen Gel Matrix Culture_SMCs->Embed_SMCs Pre_Incubate Pre-incubate with This compound or Vehicle Embed_SMCs->Pre_Incubate Induce_Contraction Induce Contraction (e.g., with Noradrenaline) Pre_Incubate->Induce_Contraction Image_Acquisition Acquire Images of Collagen Gels over Time Induce_Contraction->Image_Acquisition Analysis Analyze Gel Area to Quantify Contraction Image_Acquisition->Analysis Dose_Response Generate Dose-Response Curve and Calculate IC₅₀ Analysis->Dose_Response

Caption: Workflow for the primary smooth muscle cell contraction assay.

Methodology

  • Cell Isolation and Culture:

    • Isolate primary smooth muscle cells from the target tissue (e.g., guinea pig ureter or sphincter of Oddi) using enzymatic digestion with collagenase and elastase.

    • Culture the isolated cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.

    • Subculture the cells upon reaching 80-90% confluency.

  • Collagen Gel Preparation and Cell Seeding:

    • Prepare a collagen solution on ice by mixing type I collagen with 10x PBS and neutralizing with NaOH.

    • Trypsinize and resuspend the smooth muscle cells in serum-free DMEM at a concentration of 2 x 10⁶ cells/mL.

    • Mix the cell suspension with the neutralized collagen solution to a final cell density of 1 x 10⁶ cells/mL.

    • Pipette 500 µL of the cell-collagen mixture into each well of a 24-well plate.

    • Incubate at 37°C for 30-60 minutes to allow for collagen polymerization.

    • Add 1 mL of serum-free DMEM to each well and incubate for 48 hours to allow the cells to form a contractile network.

  • Treatment and Contraction Induction:

    • Gently detach the collagen gels from the sides of the wells using a sterile pipette tip.

    • Replace the medium with fresh serum-free DMEM containing various concentrations of this compound or vehicle (DMSO). Pre-incubate for 30 minutes.

    • Induce contraction by adding a known spasmogen, such as noradrenaline (final concentration 10 µM).

  • Data Acquisition and Analysis:

    • Capture images of the gels at regular intervals (e.g., 0, 15, 30, 60 minutes) using a digital camera or plate imager.

    • Measure the area of the collagen gels using image analysis software (e.g., ImageJ).

    • Calculate the percentage of contraction relative to the initial gel area.

    • Plot the percentage of inhibition of contraction against the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Intracellular Calcium Imaging Assay

This assay measures changes in intracellular calcium concentration in response to stimuli in the presence or absence of this compound.

Experimental Workflow

Calcium Imaging Workflow Seed_Cells Seed Cells on Glass-Bottom Dishes Load_Dye Load Cells with a Calcium-Sensitive Dye (e.g., Fura-2 AM or Fluo-4 AM) Seed_Cells->Load_Dye Wash_Cells Wash to Remove Extracellular Dye Load_Dye->Wash_Cells Pre_Incubate Pre-incubate with This compound or Vehicle Wash_Cells->Pre_Incubate Establish_Baseline Establish Baseline Fluorescence Pre_Incubate->Establish_Baseline Stimulate_Cells Stimulate Cells with an Agonist (e.g., Caffeine for RyR, ATP for IP₃R) Establish_Baseline->Stimulate_Cells Record_Fluorescence Record Fluorescence Changes over Time Stimulate_Cells->Record_Fluorescence Analyze_Data Analyze Fluorescence Data to Determine [Ca²⁺]i Changes Record_Fluorescence->Analyze_Data Dose_Response Generate Dose-Response Curve and Calculate IC₅₀ Analyze_Data->Dose_Response

Caption: Workflow for the intracellular calcium imaging assay.

Methodology

  • Cell Preparation:

    • Seed primary smooth muscle cells or a suitable cell line (e.g., HEK293 cells stably expressing the ryanodine or IP₃ receptor) onto glass-bottom dishes or 96-well black-walled imaging plates.

    • Culture the cells to 70-80% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye such as Fura-2 AM (5 µM) or Fluo-4 AM (2 µM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Remove the culture medium and wash the cells once with HBSS.

    • Incubate the cells with the dye-loading buffer for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove extracellular dye.

  • Treatment and Stimulation:

    • Add HBSS containing various concentrations of this compound or vehicle and incubate for 15-30 minutes.

    • Place the plate in a fluorescence plate reader or on the stage of a fluorescence microscope.

    • Record baseline fluorescence for 1-2 minutes.

    • Add a stimulus to induce calcium release. For example:

      • To study RyR activity, use caffeine (10-20 mM).

      • To study IP₃R activity, use a GPCR agonist like ATP (100 µM) or bradykinin (1 µM).

    • Continue recording fluorescence for an additional 5-10 minutes.

  • Data Analysis:

    • For Fura-2, calculate the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm.

    • For Fluo-4, measure the change in fluorescence intensity at ~516 nm with excitation at ~494 nm.

    • Quantify the peak fluorescence change in response to the stimulus.

    • Calculate the percentage of inhibition of the calcium response by this compound compared to the vehicle control.

    • Generate a dose-response curve and determine the IC₅₀ value.

[³H]-Ryanodine Binding Assay

This is a radioligand binding assay to directly assess the interaction of this compound with the ryanodine receptor.

Methodology

  • Membrane Preparation:

    • Prepare microsomes enriched in sarcoplasmic reticulum from skeletal or cardiac muscle tissue, or from cells overexpressing a specific RyR isoform.

    • Homogenize the tissue/cells in a buffer containing protease inhibitors.

    • Perform differential centrifugation to isolate the microsomal fraction.

    • Determine the protein concentration of the microsomal preparation.

  • Binding Assay:

    • In a final volume of 200 µL, combine:

      • Microsomal membranes (50-100 µg protein)

      • [³H]-ryanodine (2-10 nM)

      • Binding buffer (e.g., 250 mM KCl, 15 mM NaCl, 20 mM HEPES, pH 7.4)

      • Varying concentrations of this compound or vehicle.

      • A defined free Ca²⁺ concentration (e.g., 10 µM to activate the receptor).

    • For non-specific binding, add a high concentration of unlabeled ryanodine (10-20 µM).

    • Incubate at 37°C for 2-3 hours.

  • Separation and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the percentage of inhibition of specific [³H]-ryanodine binding by this compound.

    • Plot the percentage of inhibition against the this compound concentration to determine the IC₅₀ value.

Conclusion

The provided application notes and protocols offer a robust framework for investigating the antispasmodic activity of this compound through its proposed mechanism of action on intracellular calcium signaling. By employing these cell-based assays, researchers can obtain quantitative data on the efficacy and potency of this compound, contributing to a deeper understanding of its pharmacology and potential therapeutic applications.

References

Application Notes and Protocols: Flopropione in the Study of Biliary and Urinary Tract Spasms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flopropione (2,4,6-trihydroxy-1-propiophenone) is a spasmolytic agent that has been clinically used for managing pain associated with spasms in the biliary and urinary tracts, such as in cases of gallstones and urolithiasis.[1][2] Historically, its mechanism of action was attributed to catechol-O-methyltransferase (COMT) inhibition and anti-serotonergic effects.[1][2] However, recent pharmacological studies have challenged this view, suggesting a more direct action on smooth muscle.[1][2]

Current evidence indicates that this compound does not inhibit COMT or serotonin-induced contractions at physiologically relevant concentrations.[1] Instead, its spasmolytic activity is thought to stem from the disruption of coordinated intracellular calcium (Ca²⁺) dynamics, which are essential for the rhythmic contractions characteristic of the sphincter of Oddi and the ureter.[1][2] The proposed molecular targets are the ryanodine receptors (RyRs) and/or inositol 1,4,5-trisphosphate receptors (IP₃Rs) located on the sarcoplasmic reticulum of smooth muscle cells.[1][2] By acting on these channels, this compound may interfere with the periodic release of Ca²⁺ from intracellular stores, leading to muscle relaxation.[1][2]

These application notes provide an overview of the use of this compound as a tool for studying smooth muscle physiology and pharmacology, with detailed protocols for in vitro assays.

Mechanism of Action: A Modern Perspective

The spasmolytic effect of this compound is selective for smooth muscles that exhibit rhythmic, periodic contractions. It strongly inhibits the spontaneous contractions of the sphincter of Oddi and noradrenaline-induced contractions of the ureter. In contrast, it has a minimal effect on tissues that undergo tonic contractions, such as the guinea pig taenia coli stimulated by carbachol.[1] This selectivity supports the hypothesis that this compound's target is involved in the specific Ca²⁺ signaling pathways that govern rhythmic contractile activity.

The proposed mechanism involves the disruption of coordinated Ca²⁺ release from the sarcoplasmic reticulum, which is mediated by IP₃ and ryanodine receptors. The inhibitory profile of this compound closely resembles that of the ryanodine receptor agonist 4-chloro-m-cresol and the IP₃ receptor antagonist 2-aminoethoxydiphenyl borate, further implicating these channels in its mode of action.[1]

cluster_0 Smooth Muscle Cell Agonist Agonist (e.g., Noradrenaline) GPCR G-Protein Coupled Receptor Agonist->GPCR binds PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 IP3R IP3 Receptor (IP3R) IP3->IP3R activates SR Sarcoplasmic Reticulum (SR) Ca_release Ca²⁺ Release IP3R->Ca_release triggers RyR Ryanodine Receptor (RyR) RyR->Ca_release triggers Contraction Rhythmic Contraction Ca_release->Contraction causes This compound This compound This compound->IP3R disrupts? This compound->RyR disrupts?

Caption: Proposed signaling pathway for this compound's spasmolytic action.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on smooth muscle contractility from in vitro and clinical studies.

Table 1: In Vitro Efficacy of this compound on Guinea Pig Smooth Muscle Contractions

Tissue Preparation Agonist / Condition This compound Concentration (µM) Mean Inhibition (%)
Sphincter of Oddi Spontaneous Rhythmic Contraction 30 28%
100 73%
Ureter Noradrenaline-induced Rhythmic Contraction 30 38%
100 98%
Taenia Coli Carbachol-induced Tonic Contraction 30 ~0% (negligible)
100 ~0% (negligible)

Data sourced from Amagase Y, et al. (2024).[1]

Table 2: Comparative Efficacy of this compound in a Clinical Trial for Distal Ureteral Stones

Treatment Group Number of Patients Median Time to Stone Expulsion (days) 95% Confidence Interval
This compound (80 mg, three times a day) 43 18 11 to not reached
Naftopidil (75 mg, once a day) 46 8 3 to 16

Data from a multicenter, double-blind, randomized, controlled trial. The hazard of expulsion was 1.8-fold higher for the naftopidil group (p = 0.03).

Experimental Protocols

The following are detailed protocols for studying the effects of this compound on isolated smooth muscle tissues.

Protocol 1: Isometric Tension Recording in Isolated Guinea Pig Smooth Muscle

This protocol is applicable to the guinea pig sphincter of Oddi, ureter, and taenia coli.

1. Materials and Reagents:

  • Male Hartley guinea pigs (250-400 g)

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11). Prepare fresh daily.

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Agonists (e.g., Noradrenaline, Carbachol) and other test compounds (e.g., Nifedipine, 4-CmC, 2-APB)

  • This compound stock solution

  • Isolated organ bath system with isometric force transducers

2. Tissue Preparation:

  • Euthanize a guinea pig by cervical dislocation and exsanguination.

  • For Sphincter of Oddi (SO): Carefully dissect the duodenum, locating the entry point of the common bile duct. Excise the SO as a ring preparation.

  • For Ureter: Dissect the ureters from the renal pelvis to the bladder and cut into segments.

  • For Taenia Coli: Isolate the caecum and dissect a strip of the taenia coli.

  • Immediately place the dissected tissues in cold, carbogen-aerated Krebs-Henseleit solution.

3. Experimental Setup:

  • Mount the tissue strips in the organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen gas.

  • Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

  • Apply an initial resting tension (e.g., 1.0 g for taenia coli and ureter, 0.5 g for SO) and allow the tissue to equilibrate for at least 60 minutes. During equilibration, wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes.

4. Data Acquisition:

  • Record isometric contractions using a data acquisition system.

  • For Sphincter of Oddi: Record the spontaneous rhythmic contractions.

  • For Ureter: Induce rhythmic contractions with a suitable concentration of noradrenaline (e.g., 1-10 µM).

  • For Taenia Coli: Induce tonic contraction with carbachol (e.g., 1 µM).

  • Once a stable baseline of contractions is achieved, add this compound or other test compounds in a cumulative or non-cumulative manner.

  • Record the responses until a maximal effect is observed or for a predetermined period.

5. Data Analysis:

  • Measure the amplitude and frequency of contractions before and after drug administration.

  • Express the drug-induced relaxation as a percentage of the pre-drug contraction amplitude.

  • Construct dose-response curves and calculate IC₅₀ values where applicable.

start Start: Euthanize Guinea Pig dissect Dissect Target Tissue (e.g., Sphincter of Oddi, Ureter) start->dissect krebs Place in cold, aerated Krebs-Henseleit Solution dissect->krebs mount Mount tissue in Organ Bath (37°C) krebs->mount transducer Connect to Isometric Force Transducer mount->transducer equilibrate Equilibrate for 60 min under resting tension transducer->equilibrate induce Induce Contraction (if not spontaneous) equilibrate->induce add_drug Add this compound (cumulative doses) induce->add_drug record Record Isometric Tension add_drug->record analyze Analyze Data: % Inhibition, Dose-Response record->analyze end End analyze->end

Caption: Workflow for in vitro smooth muscle contractility assay.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the mechanisms of smooth muscle contraction, particularly in tissues characterized by rhythmic activity like the biliary and urinary tracts. The protocols and data presented here provide a framework for researchers to explore its mechanism of action further and to evaluate its potential in the development of new spasmolytic therapies. The current evidence strongly suggests that its effects are mediated through the modulation of intracellular Ca²⁺ signaling via RyR and/or IP₃R, a departure from the previously accepted COMT inhibition theory.

References

Troubleshooting & Optimization

Flopropione In Vivo Studies: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating the common challenges encountered during in vivo studies with Flopropione. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to facilitate more effective and reproducible research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: The precise mechanism of action for this compound is a subject of ongoing scientific discussion, presenting a significant challenge for researchers.

  • Traditional View: Historically, this compound has been described as a catechol-O-methyltransferase (COMT) inhibitor and a 5-HT receptor antagonist.[1][2] This is the mechanism often cited in older literature and package inserts.[3]

  • Emerging Evidence: More recent pharmacological studies have challenged this view. Research has shown that this compound's spasmolytic (anti-spasmodic) effects are likely not due to COMT inhibition.[3][4] These studies suggest that this compound may act directly on smooth muscle by modulating post-receptor events related to calcium signaling, potentially involving ryanodine and/or IP₃ receptors to disrupt coordinated calcium dynamics.[3]

  • Other Actions: this compound is also classified as a choleretic agent, meaning it stimulates liver cells (hepatocytes) to increase the production and secretion of bile.[5]

Researchers should consider these different and conflicting proposed mechanisms when designing experiments and interpreting results.

Q2: What are the established therapeutic effects of this compound in preclinical and clinical settings?

A2: this compound is primarily recognized for its spasmolytic effects. It has been used for conditions involving smooth muscle spasms, particularly in the biliary and urinary tracts.[3] Its main therapeutic applications are for the management of gallstones and urolithiasis (urinary tract stones), where it is thought to help by relaxing the smooth muscle and facilitating the passage of stones.[1][3] Additionally, its choleretic properties can aid in digestion by increasing bile flow.[5]

Q3: What are the known side effects from clinical use that might be relevant for in vivo animal studies?

A3: Clinical studies in humans have reported several side effects that researchers should be aware of as potential confounding factors in animal models. These include:

  • Gastrointestinal Issues: Nausea, vomiting, and abdominal pain are common.[6][7]

  • Central Nervous System (CNS) Effects: Dizziness, lightheadedness, headaches, and sleep disturbances have been observed.[6] Changes in mood or behavior, such as anxiety or agitation, have also been reported.[6]

  • Allergic Reactions: Though rare, symptoms like rash, itching, and swelling can occur.[6][7]

  • Liver Function: this compound may affect liver function, so monitoring relevant biomarkers could be pertinent in long-term studies.[6]

Close monitoring of animal behavior, food and water intake, and relevant physiological parameters is recommended.

Troubleshooting Guide

Problem: I am observing high variability or inconsistent results in my in vivo experiments.

  • Possible Cause: The conflicting and not fully elucidated mechanism of action of this compound can lead to unexpected effects depending on the animal model and experimental conditions. The response may be more complex than a simple receptor antagonism or enzyme inhibition.

  • Solution:

    • Control Groups: Ensure the inclusion of robust control groups, including both a vehicle control and a positive control with a known spasmolytic agent, to benchmark this compound's effects.

    • Dose-Response: Conduct a thorough dose-response study to identify a reliable and reproducible effective dose range for your specific model.

    • Endpoint Selection: Choose primary endpoints that are directly related to smooth muscle contraction (e.g., intra-ureteral pressure) rather than relying solely on indirect behavioral outcomes.

Problem: I am having difficulty preparing this compound for administration due to solubility issues.

  • Possible Cause: Like many small molecules, this compound may have limited solubility in aqueous solutions.

  • Solution:

    • Solvent Selection: this compound is soluble in DMSO (Dimethyl sulfoxide).[8] For initial tests, a stock solution can be prepared in DMSO.

    • Vehicle for Administration: For in vivo administration, the DMSO concentration should be minimized to avoid solvent toxicity. A common approach is to dissolve this compound in DMSO and then dilute it with a suitable vehicle like saline or corn oil to a final DMSO concentration of <5%.

    • Test Formulations: Always perform small-scale formulation tests to check for precipitation before preparing the bulk solution for animal dosing. Sonication may help in achieving a homogenous suspension.

Problem: The animals are showing signs of distress or unexpected adverse effects (e.g., lethargy, weight loss).

  • Possible Cause: The observed effects could be an extension of the known clinical side effects, such as GI discomfort or CNS effects.[6] High doses may also lead to off-target effects or toxicity.

  • Solution:

    • Animal Monitoring: Implement a detailed clinical scoring system to monitor animal welfare daily. Track body weight, food/water consumption, posture, and activity levels.

    • Lower Doses: If adverse effects are observed, consider reducing the dose. The goal is to find a therapeutic window that provides efficacy without significant toxicity.

    • Necropsy and Histopathology: At the end of the study, perform a gross necropsy and consider collecting key organs (liver, kidney, GI tract) for histopathological analysis to identify any potential organ toxicity.

Quantitative Data Summary

Disclaimer: The following tables contain illustrative data based on typical values for small molecules in preclinical studies. Specific, publicly available pharmacokinetic and toxicology data for this compound is limited. Researchers must determine these parameters experimentally for their specific models and conditions.

Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rodents

ParameterRouteMouse (Value)Rat (Value)
Cmax (Maximum Concentration)Oral (PO)1.2 µg/mL0.9 µg/mL
Intravenous (IV)10.5 µg/mL8.8 µg/mL
Tmax (Time to Cmax)Oral (PO)0.75 hours1.0 hours
(Half-life)Oral (PO)2.5 hours3.1 hours
Intravenous (IV)2.2 hours2.8 hours
Bioavailability Oral (PO)35%30%

Table 2: Illustrative Acute Toxicity Data for this compound

ParameterRouteMouse (Value)Rat (Value)
LD50 (Median Lethal Dose)Oral (PO)>2000 mg/kg>2000 mg/kg
Intravenous (IV)350 mg/kg300 mg/kg
Intraperitoneal (IP)550 mg/kg480 mg/kg

Experimental Protocols

Protocol: Evaluation of this compound in a Rat Model of Ethylene Glycol-Induced Urolithiasis

This protocol provides a detailed methodology to assess the spasmolytic and stone-passing effects of this compound.

1. Animals and Housing:

  • Species: Male Wistar rats (200-250g).

  • Housing: House animals in metabolic cages to allow for 24-hour urine collection. Maintain a 12-hour light/dark cycle with controlled temperature and humidity. Provide standard chow and ad libitum access to water (or treatment water).

2. Induction of Urolithiasis:

  • Administer 0.75% v/v ethylene glycol (EG) in the drinking water for 28 days to induce hyperoxaluria and the formation of calcium oxalate crystals in the kidneys and urinary tract.

3. Experimental Groups (n=8 per group):

  • Group 1 (Normal Control): Receive standard drinking water and vehicle daily.

  • Group 2 (Urolithiasis Control): Receive 0.75% EG water and vehicle daily from day 15 to day 28.

  • Group 3 (this compound Treatment): Receive 0.75% EG water. From day 15 to day 28, administer this compound (e.g., 50 mg/kg, p.o.) daily.

  • Group 4 (Positive Control): Receive 0.75% EG water. From day 15 to day 28, administer a reference compound like Cystone (e.g., 750 mg/kg, p.o.) daily.

4. Drug Preparation and Administration:

  • Prepare this compound by first dissolving it in a minimal amount of DMSO, then suspending it in 0.5% carboxymethyl cellulose (CMC) to the final desired concentration.

  • Administer the formulation daily via oral gavage (p.o.). The vehicle control group receives the same DMSO/CMC mixture without the drug.

5. Sample Collection and Analysis:

  • Urine Analysis: Collect 24-hour urine samples on days 0, 14, and 28. Analyze for calcium, oxalate, and phosphate levels using commercially available kits.

  • Serum Analysis: At the end of the study (day 28), collect blood via cardiac puncture under anesthesia. Analyze serum for markers of renal function, such as blood urea nitrogen (BUN) and creatinine.

  • Kidney Analysis: Euthanize the animals and harvest the kidneys. One kidney can be used for histopathological analysis (stained with H&E) to visualize crystal deposits and tissue damage. The other kidney can be homogenized to measure total calcium and oxalate content.

6. Statistical Analysis:

  • Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Tukey's test). A p-value of <0.05 is typically considered statistically significant.

Visualizations

Signaling Pathway Diagrams

G Note: Question marks (?) indicate pathways that have been disputed by recent evidence. cluster_0 Traditional Proposed Mechanism cluster_1 Emerging Evidence-Based Mechanism Flopropione1 This compound COMT COMT (Catechol-O-methyltransferase) Flopropione1->COMT Inhibits (?) SerotoninR 5-HT Receptor Flopropione1->SerotoninR Antagonizes (?) Flopropione2 This compound IP3R IP3 Receptor Flopropione2->IP3R Modulates (?) RyR Ryanodine Receptor Flopropione2->RyR Modulates (?) CaRelease Coordinated Ca2+ Release Flopropione2->CaRelease Disrupts CaStore Intracellular Ca2+ Store (SR/ER) CaStore->CaRelease IP3R->CaRelease RyR->CaRelease Contraction Smooth Muscle Contraction CaRelease->Contraction

Caption: Conflicting proposed signaling pathways for this compound.

Experimental Workflow Diagram

G Start Day 0: Acclimatization & Baseline Samples Induction Days 1-28: Induce Urolithiasis (0.75% Ethylene Glycol in Water) Start->Induction Midpoint Day 14: Midpoint Urine Collection Induction->Midpoint Treatment Days 15-28: Daily Dosing Period Midpoint->Treatment Dosing Administer Vehicle, This compound, or Positive Control (p.o.) Treatment->Dosing Endpoint Day 28: Endpoint Dosing->Endpoint SampleCollection Collect Final Urine, Blood, and Kidneys Endpoint->SampleCollection Analysis Biochemical Analysis (Urine, Serum, Tissue) & Histopathology SampleCollection->Analysis

References

Enhancing the bioavailability of Flopropione for oral administration in rats

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the oral bioavailability of Flopropione for oral administration in rats. The content is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral administration of this compound?

This compound, like many active pharmaceutical ingredients, may exhibit poor aqueous solubility and/or permeability, which are significant hurdles for effective oral drug delivery.[1][2][3][4][5] These characteristics can lead to low dissolution rates in the gastrointestinal (GI) fluid, limited absorption across the intestinal epithelium, and consequently, low and variable oral bioavailability.[1][4] Furthermore, this compound may be subject to first-pass metabolism in the gut wall or liver, further reducing the amount of active drug that reaches systemic circulation. Efflux by transporters such as P-glycoprotein can also limit its absorption.

Q2: What are the primary strategies to enhance the oral bioavailability of poorly soluble drugs like this compound?

Several formulation strategies can be employed to overcome the challenges of poor solubility and enhance oral bioavailability. The most common and effective approaches include:

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level can significantly increase its dissolution rate and apparent solubility.[5][6][7]

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to faster dissolution.[1][2][8] Nanoparticles can also improve absorption through various mechanisms, including enhanced mucoadhesion and potential uptake by intestinal cells.[1][2]

  • Lipid-Based Formulations: For lipophilic drugs, dissolving them in lipid excipients can improve absorption by utilizing the body's natural lipid absorption pathways.[3][9][10][11] Self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS) are advanced lipid-based formulations that form fine emulsions or microemulsions in the GI tract, facilitating drug solubilization and absorption.[9][11][12]

Q3: How do I select the most suitable formulation strategy for this compound?

The choice of formulation strategy depends on the specific physicochemical properties of this compound (e.g., solubility in various solvents and lipids, LogP, melting point) and the desired pharmacokinetic profile. A systematic approach is recommended:

  • Characterize this compound: Determine its aqueous solubility at different pH values, solubility in organic solvents and lipid excipients, and its Biopharmaceutics Classification System (BCS) class (likely Class II or IV).

  • Feasibility Studies: Conduct small-scale screening of different formulation approaches. For solid dispersions, test various carriers (e.g., PVP, HPMC, Soluplus®). For lipid-based systems, assess solubility in a range of oils, surfactants, and co-solvents.

  • In Vitro Dissolution/Dispersion Testing: Evaluate the release profile of this compound from different prototype formulations in simulated gastric and intestinal fluids.

  • In Vivo Pharmacokinetic Studies in Rats: Based on promising in vitro results, select the lead formulations for evaluation in a rat model to determine the actual improvement in oral bioavailability.

Troubleshooting Guides

Solid Dispersion Formulations
Issue Possible Cause(s) Troubleshooting Steps
Low drug loading Poor miscibility of this compound with the chosen carrier.Screen a wider range of carriers with different properties. Consider using a combination of carriers.
Drug recrystallization during storage The amorphous solid dispersion is thermodynamically unstable. The chosen carrier does not sufficiently inhibit crystallization.Select a carrier with a higher glass transition temperature (Tg). Store the formulation under controlled temperature and humidity. Consider adding a crystallization inhibitor.
Incomplete drug release in vitro The carrier may not be dissolving quickly enough. The drug may be precipitating out of solution upon dissolution of the carrier.Use a more rapidly dissolving carrier. Incorporate a precipitation inhibitor (e.g., a cellulosic polymer) into the formulation.
No significant improvement in in vivo bioavailability despite good in vitro dissolution The drug may be precipitating in the GI tract. The drug may be a substrate for efflux transporters (e.g., P-gp). First-pass metabolism may be extensive.Incorporate a precipitation inhibitor. Co-administer a P-gp inhibitor (note: this adds complexity to the formulation and regulatory path). Evaluate the metabolic stability of this compound.
Nanoparticle Formulations
Issue Possible Cause(s) Troubleshooting Steps
Difficulty in achieving desired particle size Inefficient milling or homogenization process. Inappropriate stabilizer concentration.Optimize the parameters of the particle size reduction method (e.g., milling time, pressure). Screen different types and concentrations of stabilizers.
Particle aggregation upon storage Insufficient stabilization of the nanoparticles.Optimize the stabilizer concentration. Consider using a combination of steric and electrostatic stabilizers. Lyophilize the nanosuspension with a cryoprotectant for long-term storage.
Low oral bioavailability despite small particle size Rapid clearance from the GI tract. Poor interaction with the intestinal mucosa.Incorporate mucoadhesive polymers to increase residence time. Modify the nanoparticle surface with targeting ligands.
Lipid-Based Formulations (SEDDS/SMEDDS)
Issue Possible Cause(s) Troubleshooting Steps
Poor self-emulsification performance Imbalance in the oil/surfactant/co-solvent ratio. Inappropriate selection of excipients.Systematically vary the ratios of the components using ternary phase diagrams. Screen a wider range of oils, surfactants (with varying HLB values), and co-solvents.
Drug precipitation upon dispersion The drug has low solubility in the dispersed emulsion droplets. The formulation cannot maintain the drug in a supersaturated state.Increase the amount of surfactant and/or co-solvent. Incorporate a polymeric precipitation inhibitor.
High variability in in vivo performance The formulation's performance is sensitive to the contents of the GI tract (e.g., presence of food).Evaluate the formulation's performance in both fasted and fed state simulated intestinal fluids. Optimize the formulation to be more robust to changes in GI conditions.

Quantitative Data Summary

The following tables present hypothetical pharmacokinetic data for this compound in rats following oral administration of different formulations. These values are for illustrative purposes to demonstrate the potential improvements that can be achieved.

Table 1: Pharmacokinetic Parameters of this compound in Rats after Oral Administration of Different Formulations (Dose: 10 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension (Control) 150 ± 352.0850 ± 180100
Solid Dispersion (1:5 drug-to-carrier ratio) 600 ± 1201.03400 ± 550400
Nanoparticle Suspension (200 nm) 750 ± 1500.754250 ± 700500
SMEDDS 900 ± 1800.55525 ± 900650

Data are presented as mean ± standard deviation (n=6 rats per group).

Experimental Protocols

Preparation of this compound Solid Dispersion

Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30) as the carrier

  • Methanol

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Dissolve 1 gram of this compound and 5 grams of PVP K30 in 50 mL of methanol in a round-bottom flask.

  • Stir the solution until a clear solution is obtained.

  • Remove the methanol using a rotary evaporator at 40°C under reduced pressure.

  • Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Grind the dried solid dispersion into a fine powder using a mortar and pestle.

  • Store the solid dispersion in a desiccator until further use.

In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the oral bioavailability of different this compound formulations in rats.

Animals:

  • Male Sprague-Dawley rats (200-250 g)

  • Animals should be fasted overnight before the experiment with free access to water.

Formulations:

  • Aqueous suspension of this compound (control)

  • This compound solid dispersion

  • This compound nanoparticle suspension

  • This compound SMEDDS

Methodology:

  • Divide the rats into four groups (n=6 per group).

  • Administer the respective formulations to each group via oral gavage at a dose of 10 mg/kg of this compound.

  • Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

Analytical Method for this compound in Rat Plasma

Objective: To quantify the concentration of this compound in rat plasma samples.

Instrumentation:

  • High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Sample Preparation:

  • Thaw the plasma samples at room temperature.

  • To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard (e.g., a structurally similar compound not present in the formulation).

  • Vortex the mixture for 1 minute to precipitate the plasma proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions:

  • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode, depending on the ionization properties of this compound.

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for this compound and the internal standard.

Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound standards.

  • Determine the concentration of this compound in the plasma samples from the calibration curve.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation cluster_outcome Outcome Formulation_Screening Screening of Excipients (Carriers, Lipids, Surfactants) Preparation Preparation of Formulations (Solid Dispersion, Nanoparticles, SMEDDS) Formulation_Screening->Preparation Characterization In Vitro Characterization (Dissolution, Particle Size) Preparation->Characterization Animal_Dosing Oral Administration to Rats Characterization->Animal_Dosing Select Lead Formulations Blood_Sampling Blood Sample Collection Animal_Dosing->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis Plasma_Analysis->PK_Analysis Bioavailability Enhanced Bioavailability PK_Analysis->Bioavailability

Caption: Experimental workflow for enhancing this compound's oral bioavailability.

Signaling_Pathway_Absorption cluster_lumen GI Lumen cluster_epithelium Intestinal Epithelium cluster_circulation Systemic Circulation Oral_Admin Oral Administration of This compound Formulation Disintegration Disintegration & Dissolution Oral_Admin->Disintegration Solubilized_Drug Solubilized this compound Disintegration->Solubilized_Drug Absorption Passive Diffusion & Carrier-Mediated Transport Solubilized_Drug->Absorption Absorption Efflux P-glycoprotein Efflux Absorption->Efflux Reduces Absorption Metabolism First-Pass Metabolism Absorption->Metabolism Reduces Bioavailability Bioavailable_Drug Bioavailable this compound Absorption->Bioavailable_Drug

Caption: Key pathways influencing the oral absorption of this compound.

References

Resolving Flopropione precipitation in physiological buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Flopropione. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to this compound precipitation in physiological buffers during experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is a spasmolytic agent, historically believed to act as a catechol-O-methyltransferase (COMT) inhibitor and a 5-HT receptor antagonist.[1] However, more recent research suggests its primary mechanism of action involves the disruption of coordinated calcium dynamics. It has a molecular formula of C9H10O4 and a molar mass of approximately 182.17 g/mol .[2]

Q2: I am observing precipitation of this compound in my physiological buffer. What are the common causes?

Precipitation of this compound in aqueous solutions, especially physiological buffers, is a common issue due to its low water solubility. Several factors can contribute to this:

  • Low Aqueous Solubility: this compound is reported to be insoluble in water.[3][4]

  • Buffer Composition: The type of buffer (e.g., phosphate, TRIS, bicarbonate) and its components can influence drug solubility.

  • Concentration: The concentration of this compound in your solution may exceed its solubility limit in the specific buffer system you are using.

  • Temperature: Temperature can affect the solubility of chemical compounds.

  • Presence of Organic Solvents: If this compound was initially dissolved in an organic solvent like DMSO, the final concentration of this solvent in the aqueous buffer is critical. A sharp decrease in the organic solvent percentage upon dilution can cause the compound to precipitate.

Q3: How can I increase the solubility of this compound in my experiments?

To overcome solubility challenges, consider the following strategies:

  • Use of Co-solvents: For in vitro studies, a common practice is to prepare a concentrated stock solution of this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) or Ethanol, where it exhibits higher solubility (36 mg/mL).[3][4] This stock solution can then be diluted into the physiological buffer. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experimental model.

  • Formulation with Excipients: For in vivo formulations, a mixture of solvents and excipients can be used. One suggested protocol involves a combination of DMSO, PEG300, Tween-80, and saline.[5]

  • pH Adjustment: Systematically testing the solubility of this compound at different pH values within the physiological range (e.g., pH 6.8 to 7.4) may help identify an optimal pH for your experiment where solubility is higher.

  • Heating and Sonication: Gentle warming and sonication can aid in the dissolution of this compound. However, it is important to be cautious about the thermal stability of the compound.

Troubleshooting Guide: Resolving this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and resolve this compound precipitation in your experimental setup.

Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock solution into physiological buffer. The final concentration of DMSO is too low to maintain this compound in solution. The concentration of this compound exceeds its solubility limit in the final buffer composition.1. Decrease the final concentration of this compound: Perform a serial dilution to find the maximum concentration that remains in solution. 2. Optimize the final DMSO concentration: While keeping the this compound concentration constant, test slightly higher final DMSO concentrations. Be mindful of the tolerance of your experimental system to DMSO. 3. Use a different co-solvent system: Consider using a combination of solvents as suggested in formulation protocols, such as DMSO and SBE-β-CD in saline.[5]
Precipitation observed over time in a prepared solution. The solution is supersaturated and thermodynamically unstable. The temperature of the solution has changed. The pH of the solution has shifted.1. Prepare fresh solutions: Use the this compound solution immediately after preparation. 2. Maintain constant temperature: Store and use the solution at a consistent temperature. 3. Verify and stabilize buffer pH: Ensure your buffer has sufficient buffering capacity to maintain a stable pH.
Inconsistent results or lower than expected activity. Undissolved this compound particles are present, leading to a lower effective concentration.1. Visually inspect the solution: Before each experiment, carefully inspect the solution for any signs of precipitation. 2. Filter the solution: Use a syringe filter (e.g., 0.22 µm) to remove any undissolved particles before use, as suggested for aqueous stock solutions.[5] Be aware that this will result in a lower, but soluble, concentration.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution for In Vitro Experiments

This protocol is adapted from commercially available product information and is a starting point for preparing a soluble form of this compound for in vitro assays.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Physiological buffer of choice (e.g., PBS, TRIS-HCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add a sufficient volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL or 36 mg/mL).[3][4]

  • Vortex the tube vigorously until the powder is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution.

  • For the working solution, dilute the DMSO stock solution into your pre-warmed physiological buffer to the desired final concentration. It is recommended to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.

  • Visually inspect the final solution for any signs of precipitation. If the solution is not clear, it may be necessary to adjust the final concentration of this compound or the percentage of DMSO.

Protocol 2: Determination of this compound Solubility in a Physiological Buffer (Shake-Flask Method)

This is a standard method to determine the thermodynamic solubility of a compound in a specific buffer.

Materials:

  • This compound powder

  • Physiological buffer of interest (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker set to the desired temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Syringe filters (e.g., 0.22 µm PVDF)

Procedure:

  • Add an excess amount of this compound powder to a glass vial containing a known volume of the physiological buffer. The excess solid should be clearly visible.

  • Seal the vials and place them in a shaking incubator at a constant temperature for 24-48 hours to allow the solution to reach equilibrium.

  • After incubation, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant.

  • Clarify the sample by centrifugation at a high speed (e.g., >10,000 x g) for 15-20 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the clear filtrate with the same buffer to a concentration within the linear range of your analytical method.

  • Determine the concentration of this compound in the diluted filtrate using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculate the solubility of this compound in the buffer by multiplying the measured concentration by the dilution factor.

Mandatory Visualizations

Signaling Pathway of this compound's Proposed Mechanism of Action

This compound is suggested to exert its spasmolytic effects by disrupting coordinated calcium (Ca2+) dynamics, potentially by acting on ryanodine receptors (RyRs) and/or inositol 1,4,5-trisphosphate (IP3) receptors on the endoplasmic/sarcoplasmic reticulum. This leads to an alteration in the release of Ca2+ from intracellular stores, thereby affecting smooth muscle contraction.

Flopropione_Mechanism cluster_cell Smooth Muscle Cell cluster_ER Endoplasmic Reticulum cluster_cytosol Cytosol RyR Ryanodine Receptor (RyR) Ca_Cytosol Cytosolic Ca2+ RyR->Ca_Cytosol Ca2+ Release IP3R IP3 Receptor (IP3R) IP3R->Ca_Cytosol Ca2+ Release Ca_Store Ca2+ Store Contraction Muscle Contraction Ca_Cytosol->Contraction Leads to This compound This compound This compound->RyR Disrupts This compound->IP3R Disrupts Troubleshooting_Workflow start Start: this compound Precipitation Observed check_conc Is this compound concentration too high? start->check_conc reduce_conc Reduce this compound Concentration check_conc->reduce_conc Yes check_solvent Is co-solvent (e.g., DMSO) percentage too low? check_conc->check_solvent No success Solution is Clear: Proceed with Experiment reduce_conc->success fail Precipitation Persists: Re-evaluate Experimental Design reduce_conc->fail increase_solvent Optimize/Increase Co-solvent Percentage check_solvent->increase_solvent Yes check_pH Is buffer pH optimal? check_solvent->check_pH No increase_solvent->success increase_solvent->fail adjust_pH Test Solubility at Different pH Values check_pH->adjust_pH No use_excipients Consider Formulation with Solubilizing Excipients check_pH->use_excipients Yes adjust_pH->success adjust_pH->fail use_excipients->success use_excipients->fail

References

Validation & Comparative

A Comparative Analysis of Flopropione and its Phloroglucinol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties of Flopropione and its related phloroglucinol derivatives. This analysis is supported by available experimental data to delineate their therapeutic potential and mechanisms of action.

This compound, a synthetic derivative of phloroglucinol, has been primarily utilized as a spasmolytic agent. Phloroglucinol and its naturally occurring derivatives, on the other hand, represent a diverse class of compounds with a wide spectrum of biological activities, including well-documented anti-inflammatory and antioxidant properties. This guide delves into a comparative analysis of their distinct and overlapping pharmacological effects, presenting quantitative data, detailed experimental methodologies, and visual representations of their molecular pathways.

I. Spasmolytic Activity: this compound's Evolving Mechanism

This compound's efficacy in alleviating smooth muscle spasms, particularly in the biliary and urinary tracts, has been clinically established.[1] Initially, its mechanism of action was attributed to catechol-O-methyltransferase (COMT) inhibition and anti-serotonergic effects.[2][3] However, recent pharmacological re-evaluations have challenged this notion, suggesting a more intricate mechanism involving intracellular calcium modulation.

Current evidence points towards this compound's interaction with ryanodine receptors (RyRs) and inositol 1,4,5-trisphosphate (IP₃) receptors, which are critical for regulating calcium release from intracellular stores.[2][3] By potentially disrupting the coordinated release of calcium, this compound is thought to induce smooth muscle relaxation. This proposed mechanism suggests a more targeted action on the cellular machinery of muscle contraction, distinct from simple enzyme inhibition or receptor antagonism.

While direct comparative studies on the spasmolytic activity of a wide range of phloroglucinol derivatives against this compound are limited, the parent compound, phloroglucinol, has been shown to exhibit a papaverine-like direct action on smooth muscle.[2]

Experimental Protocol: Isolated Organ Bath for Smooth Muscle Relaxation

The spasmolytic effects of this compound and its derivatives are typically evaluated using an isolated organ bath setup. This ex vivo technique allows for the direct measurement of muscle tension in response to pharmacological agents.

Objective: To determine the concentration-dependent relaxation effect of a test compound on pre-contracted smooth muscle tissue.

Materials:

  • Isolated smooth muscle tissue (e.g., guinea pig ileum, rat aorta, sphincter of Oddi).

  • Organ bath system with a temperature-controlled chamber and aeration (95% O₂ / 5% CO₂).

  • Isometric force transducer.

  • Data acquisition system.

  • Physiological salt solution (e.g., Krebs-Henseleit solution).

  • Contractile agonist (e.g., acetylcholine, potassium chloride, noradrenaline).

  • Test compounds (this compound and phloroglucinol derivatives).

Procedure:

  • The isolated smooth muscle tissue is dissected and mounted in the organ bath chamber containing the physiological salt solution, maintained at 37°C and continuously aerated.

  • One end of the tissue is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.

  • The tissue is allowed to equilibrate under a resting tension for a specified period.

  • A contractile agonist is added to the bath to induce a sustained contraction.

  • Once the contraction reaches a stable plateau, cumulative concentrations of the test compound are added to the bath.

  • The resulting relaxation is recorded and expressed as a percentage of the initial agonist-induced contraction.

  • Concentration-response curves are plotted to determine parameters such as the EC₅₀ (half-maximal effective concentration).

II. Anti-inflammatory and Cytoprotective Effects: A Broader Look at Phloroglucinol Derivatives

Beyond spasmolytic actions, this compound and its parent phloroglucinol family exhibit significant anti-inflammatory and cytoprotective properties. This is a key area where the diverse chemical space of phloroglucinol derivatives offers a broad range of therapeutic possibilities.

Inhibition of Inflammatory Mediators

Several synthetic and naturally occurring phloroglucinol derivatives have demonstrated potent inhibitory effects on key inflammatory mediators, such as inducible nitric oxide synthase (iNOS) and nuclear factor-kappa B (NF-κB).[4][5][6][7] The inhibition of these pathways leads to a reduction in the production of pro-inflammatory molecules like nitric oxide (NO) and various cytokines.

CompoundTargetIC₅₀ (µM)Cell LineReference
Diacylphloroglucinol (cpd 2)iNOS19.0 ± 1.4RAW 264.7[4][7]
NF-κB34.0 ± 8.5[4][7]
Alkylated acylphloroglucinol (cpd 4)iNOS19.5 ± 0.7RAW 264.7[4][7]
NF-κB37.5 ± 3.5[4][7]
This compoundTRPV317.8 ± 3.5HEK293T[8]

Table 1: Comparative inhibitory concentrations (IC₅₀) of this compound and selected phloroglucinol derivatives on inflammatory targets.

Experimental Protocol: iNOS and NF-κB Inhibition Assays

Objective: To quantify the inhibitory effect of test compounds on the production of nitric oxide (via iNOS) and the activation of NF-κB in a cell-based model of inflammation.

Materials:

  • Macrophage cell line (e.g., RAW 264.7).

  • Cell culture reagents.

  • Lipopolysaccharide (LPS) for inducing inflammation.

  • Griess reagent for nitric oxide quantification.

  • NF-κB reporter assay kit (e.g., luciferase-based).

  • Test compounds (this compound and phloroglucinol derivatives).

iNOS Inhibition Assay (Nitric Oxide Measurement):

  • RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.

  • Cells are pre-treated with various concentrations of the test compounds for a defined period.

  • Inflammation is induced by adding LPS to the cell culture medium.

  • After incubation, the cell supernatant is collected.

  • The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.

  • The percentage of iNOS inhibition is calculated relative to the LPS-treated control.

  • IC₅₀ values are determined from the dose-response curves.

NF-κB Inhibition Assay (Reporter Gene Assay):

  • Cells (e.g., HEK293) are transiently or stably transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).

  • Transfected cells are treated with the test compounds and then stimulated with an NF-κB activator (e.g., TNF-α or PMA).

  • After incubation, cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured.

  • The inhibition of NF-κB activity is calculated, and IC₅₀ values are determined.

III. Modulation of Ion Channels: A Novel Avenue for this compound

Recent research has uncovered a novel mechanism for this compound, highlighting its role as a selective inhibitor of the transient receptor potential vanilloid-3 (TRPV3) channel.[8][9] TRPV3 is a warmth-sensitive cation channel predominantly expressed in skin keratinocytes and is implicated in skin inflammation and pain.

The inhibitory action of this compound on overactive TRPV3 channels suggests its potential for repurposing in the treatment of skin disorders like dermatitis and pruritus.[8] This finding expands the therapeutic landscape of this compound beyond its traditional use as a spasmolytic.

IV. Signaling Pathways and Mechanisms of Action

To visualize the complex molecular interactions of this compound and its derivatives, the following diagrams illustrate their key signaling pathways.

Flopropione_Spasmolytic_Action cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum Gq_protein Gq-coupled Receptor PLC Phospholipase C (PLC) Gq_protein->PLC IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG IP3R IP₃ Receptor Ca_cytosol Cytosolic Ca²⁺ (Increased) IP3R->Ca_cytosol Ca²⁺ Release RyR Ryanodine Receptor (RyR) RyR->Ca_cytosol Ca²⁺ Release Ca_store Ca²⁺ Store Ca_store->IP3R Ca_store->RyR Agonist Spasmogenic Agonist Agonist->Gq_protein IP3->IP3R Activates Contraction Smooth Muscle Contraction Ca_cytosol->Contraction This compound This compound This compound->IP3R Modulates This compound->RyR Modulates Relaxation Smooth Muscle Relaxation This compound->Relaxation

Caption: Proposed spasmolytic mechanism of this compound via modulation of IP₃ and Ryanodine receptors, leading to decreased cytosolic calcium and muscle relaxation.

Phloroglucinol_Anti_inflammatory_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 Toll-like Receptor 4 (TLR4) IKK IκB kinase (IKK) TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocation Gene_expression Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) NFkB_active->Gene_expression Induces Inflammation Inflammation Gene_expression->Inflammation LPS Lipopolysaccharide (LPS) LPS->TLR4 Phloroglucinol_Derivatives Phloroglucinol Derivatives Phloroglucinol_Derivatives->IKK Inhibits Phloroglucinol_Derivatives->NFkB_active Inhibits Translocation Flopropione_TRPV3_Inhibition cluster_membrane Keratinocyte Membrane TRPV3 TRPV3 Channel Ca_influx Ca²⁺ Influx TRPV3->Ca_influx Heat_Agonist Heat or Chemical Agonist Heat_Agonist->TRPV3 Activates Inflammation_Pain Skin Inflammation & Pain Ca_influx->Inflammation_Pain This compound This compound This compound->TRPV3 Inhibits Alleviation Alleviation of Inflammation This compound->Alleviation

References

Cross-Validation of Flopropione's Mechanism on Different Smooth Muscle Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Flopropione's performance with other smooth muscle relaxants, supported by experimental data. It delves into the cross-validation of its mechanism across different smooth muscle types, offering detailed experimental protocols and visual representations of signaling pathways.

Introduction to this compound

This compound is a spasmolytic agent used primarily in Japan for conditions such as gallstones and urolithiasis.[1] Historically, its mechanism of action was attributed to catechol-O-methyltransferase (COMT) inhibition and anti-serotonergic effects. However, recent pharmacological studies have challenged this notion, suggesting a more direct action on smooth muscle intracellular calcium dynamics. This guide will explore the current understanding of this compound's mechanism and compare its effects with other established antispasmodic agents.

Unraveling the Mechanism of Action of this compound

Contrary to older textbook descriptions, the spasmolytic effect of this compound is not mediated by COMT inhibition or serotonin antagonism.[1] Extensive research on guinea pig smooth muscle has demonstrated that Entacapone, a standard COMT inhibitor, has no effect on ureter and sphincter of Oddi movements, which are inhibited by this compound.[1]

The current scientific consensus points towards this compound's ability to disrupt coordinated intracellular calcium (Ca²⁺) dynamics.[1] It is hypothesized to act on ryanodine receptors and/or inositol 1,4,5-trisphosphate (IP₃) receptors, which are crucial for the periodic release of Ca²⁺ from intracellular stores.[1] This disruption of Ca²⁺ signaling interferes with the contractile machinery of the smooth muscle cells, leading to relaxation. This mechanism appears to be particularly effective in smooth muscles that exhibit rhythmic, spontaneous contractions.

Comparative Analysis of this compound on Different Smooth Muscle Types

Experimental evidence from studies on isolated guinea pig smooth muscle tissues reveals a selective inhibitory profile for this compound. It demonstrates potent spasmolytic activity on the sphincter of Oddi and the ureter, while having a weak effect on the taenia coli.[1] This selectivity is a key differentiator from broader-acting spasmolytics.

Quantitative Data Summary

The following table summarizes the inhibitory effects of this compound and the calcium channel blocker Nifedipine on different guinea pig smooth muscle preparations.

DrugConcentrationTaenia Coli (Carbachol-induced contraction)Sphincter of Oddi (Spontaneous movement)Ureter (Noradrenaline-induced contraction)
This compound 30 µMNegligible inhibition28% inhibition38% inhibition
100 µMNegligible inhibition73% inhibition98% inhibition
Nifedipine 0.1 µM65% inhibition43% inhibition68% inhibition

Data extracted from a study on guinea pig smooth muscle.[2]

The data clearly indicates this compound's pronounced effect on the sphincter of Oddi and ureter, which are characterized by rhythmic contractions, and its limited impact on the sustained contraction of the taenia coli. Nifedipine, in contrast, shows a more uniform inhibitory effect across all three muscle types.[2]

Comparison with Other Antispasmodic Agents

While direct comparative experimental data of this compound against a wide range of spasmolytics on multiple smooth muscle types is limited, a comparison based on their established mechanisms of action provides valuable insights.

Drug ClassExample(s)Primary Mechanism of ActionPredominant Effect on Smooth Muscle
Calcium Dynamics Modulator This compoundDisrupts coordinated Ca²⁺ release from intracellular stores via ryanodine and/or IP₃ receptors.[1]Selective relaxation of rhythmically active smooth muscle (e.g., biliary and urinary tracts).
Calcium Channel Blockers NifedipineInhibits the influx of extracellular Ca²⁺ through L-type calcium channels.[3][4]General smooth muscle relaxation, including vascular and visceral smooth muscle.[3][5]
Phosphodiesterase Inhibitors PapaverineInhibits phosphodiesterase, leading to increased intracellular cAMP and cGMP, which promotes relaxation.[6][7][8]Broad-spectrum smooth muscle relaxation, including vascular, gastrointestinal, and bronchial smooth muscle.[6]
Anticholinergics (Antimuscarinics) Atropine, Hyoscine ButylbromideCompetitively antagonizes muscarinic acetylcholine receptors on smooth muscle cells.[9][10][11][12][13][14]Inhibition of parasympathetically-mediated smooth muscle contraction, particularly in the gastrointestinal and urinary tracts.[11][13][15]

Visualizing the Mechanisms and Workflows

To facilitate a deeper understanding, the following diagrams illustrate the key signaling pathways and experimental procedures.

Flopropione_Mechanism cluster_cell Smooth Muscle Cell SR Sarcoplasmic Reticulum (Intracellular Ca²⁺ Store) Ca_ion Ca²⁺ IP3R IP₃ Receptor IP3R->Ca_ion Release RyR Ryanodine Receptor RyR->Ca_ion Release This compound This compound This compound->IP3R Disrupts This compound->RyR Disrupts Contraction Muscle Contraction Ca_ion->Contraction Initiates Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Isolated Organ Bath Experiment cluster_analysis Data Analysis A Euthanize Guinea Pig B Isolate Smooth Muscle (e.g., Ureter, Sphincter of Oddi) A->B C Prepare Muscle Strips B->C D Mount Muscle Strip in Organ Bath with PSS C->D E Equilibrate and Apply Pre-load Tension D->E F Induce Contraction (e.g., Noradrenaline) E->F G Administer this compound or Comparative Drug F->G H Measure Isometric Contraction (Force Transducer) G->H I Record and Analyze Force Measurements H->I J Calculate Percentage Inhibition I->J Drug_Comparison cluster_mechanism Mechanism of Action cluster_drugs Spasmolytic Drugs A Intracellular Ca²⁺ Release Modulation B Extracellular Ca²⁺ Influx Blockade C cAMP/cGMP Pathway D Muscarinic Receptor Antagonism This compound This compound This compound->A Nifedipine Nifedipine Nifedipine->B Papaverine Papaverine Papaverine->C Atropine Atropine/ Hyoscine Atropine->D

References

A Comparative Meta-Analysis of Flopropione's Spasmolytic Activity in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Spasmolytic Performance of Flopropione and its Alternatives

This guide provides a comprehensive meta-analysis of preclinical data on the spasmolytic activity of this compound, a drug used for treating spasms associated with conditions like gallstones and urolithiasis.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed comparison of this compound with other spasmolytic agents, supported by experimental data and mechanistic insights.

Redefining the Mechanism: How this compound Induces Muscle Relaxation

Traditionally, this compound's spasmolytic effect was attributed to the inhibition of catechol-O-methyltransferase (COMT) and an anti-serotonergic action. However, recent preclinical evidence challenges this long-held belief. A key study demonstrated that this compound's inhibitory action on smooth muscle contraction is not reversed by α- and β-blockers, and a representative COMT inhibitor, entacapone, did not replicate this compound's effects.[2][3] This suggests that COMT inhibition is not the primary mechanism behind its spasmolytic properties.

The current understanding points towards a more direct action on the cellular machinery of muscle contraction. The inhibitory pattern of this compound on smooth muscle resembles that of agents that modulate intracellular calcium release, specifically a ryanodine receptor agonist and an inositol 1,4,5-trisphosphate (IP3) receptor antagonist.[2][3] This suggests that this compound may exert its spasmolytic effect by interfering with the coordinated release of calcium from intracellular stores, a critical step in smooth muscle contraction.

Comparative Efficacy: this compound vs. Other Spasmolytics

Direct quantitative comparisons of this compound with a wide array of spasmolytics in single preclinical studies are limited. However, by collating data from various sources, we can construct a comparative overview of its potency. The following table summarizes the available preclinical data on the spasmolytic activity of this compound and other commonly used spasmolytic agents. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions.

DrugClassMechanism of ActionTissues Studied (in vitro)SpasmogenPotency (IC50/EC50)Reference
This compound MusculotropicModulation of intracellular Ca2+ release (Ryanodine and/or IP3 receptors)Guinea pig ureter, Sphincter of OddiNoradrenalineDose-dependent inhibition (qualitative)[2][3]
Nifedipine Calcium Channel BlockerBlocks L-type calcium channelsGuinea pig taenia coli, Sphincter of Oddi, UreterCarbachol, Spontaneous, NoradrenalineEffective inhibition (qualitative)[2][3]
Entacapone COMT InhibitorInhibits Catechol-O-methyltransferaseGuinea pig ureter, Sphincter of OddiNoradrenaline, SpontaneousNo significant effect[2][3]
Papaverine MusculotropicPhosphodiesterase inhibitor, non-specific calcium channel blockerVarious smooth musclesVarious-
Atropine AnticholinergicCompetitive antagonist of muscarinic acetylcholine receptorsGuinea pig ileumAcetylcholine-
Phloroglucinol MusculotropicPreviously thought to be a COMT inhibitor, mechanism debatedUrinary and biliary tracts-Effective in reducing pain and spasms (clinical)

IC50/EC50 values represent the concentration of a drug that is required for 50% of its maximum effect. Lower values indicate higher potency. Data for Papaverine, Atropine, and Phloroglucinol from direct comparative preclinical studies with this compound were not available in the reviewed literature.

Experimental Protocols: A Look into the Methodology

The preclinical evaluation of spasmolytic agents typically involves in vitro studies using isolated smooth muscle tissues. A standard methodology is the organ bath technique, which allows for the measurement of muscle contractions in a controlled environment.

General Experimental Workflow for Assessing Spasmolytic Activity:
  • Tissue Preparation: Smooth muscle tissues, such as the guinea pig ileum, ureter, or taenia coli, are dissected and mounted in an organ bath.

  • Physiological Solution: The organ bath is filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature (typically 37°C) and aerated with a gas mixture (e.g., 95% O2, 5% CO2) to mimic physiological conditions.

  • Induction of Contraction: A spasmogen, a substance that induces muscle contraction, is added to the bath. Common spasmogens include acetylcholine, histamine, potassium chloride (KCl), or noradrenaline.

  • Drug Administration: Once a stable contraction is achieved, the test compound (e.g., this compound) is added in increasing concentrations.

  • Measurement of Relaxation: The relaxation of the muscle tissue is measured using an isometric or isotonic transducer, which records the changes in muscle tension or length.

  • Data Analysis: The inhibitory effect of the drug is quantified by calculating the percentage of relaxation at each concentration, and a dose-response curve is plotted to determine the IC50 or EC50 value.

G cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Tissue Isolated Smooth Muscle Tissue OrganBath Organ Bath with Physiological Solution Tissue->OrganBath Mount Transducer Isometric/Isotonic Transducer OrganBath->Transducer Connect Induce Induce Contraction (Spasmogen) OrganBath->Induce Measure Measure Relaxation Transducer->Measure AddDrug Add Test Compound (e.g., this compound) Induce->AddDrug After stable contraction Plot Plot Dose-Response Curve Measure->Plot Calculate Calculate IC50/EC50 Plot->Calculate

Caption: General workflow for in vitro assessment of spasmolytic activity.

Signaling Pathways in Smooth Muscle Contraction and Spasmolysis

Smooth muscle contraction is a complex process primarily regulated by the intracellular concentration of calcium ions (Ca2+). Spasmolytic drugs act by interfering with various points in this signaling cascade.

An external stimulus, such as a neurotransmitter or hormone, binds to its receptor on the smooth muscle cell membrane. This initiates a signaling cascade that leads to an increase in intracellular Ca2+. The primary sources of this Ca2+ are influx from the extracellular space through calcium channels and release from intracellular stores, mainly the sarcoplasmic reticulum (SR).

The release of Ca2+ from the SR is mediated by two key types of receptors: the inositol 1,4,5-trisphosphate (IP3) receptors and the ryanodine receptors (RyRs). The binding of IP3 to its receptor opens the channel, allowing Ca2+ to flow into the cytoplasm. Increased intracellular Ca2+ can also trigger further Ca2+ release from the SR through RyRs in a process called calcium-induced calcium release (CICR).

The elevated cytoplasmic Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain, enabling the interaction between actin and myosin filaments and resulting in muscle contraction.

This compound is now thought to exert its spasmolytic effect by modulating the activity of IP3 and/or ryanodine receptors, thereby interfering with the crucial step of intracellular calcium release and leading to muscle relaxation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_sr Sarcoplasmic Reticulum (SR) Stimulus External Stimulus (e.g., Neurotransmitter) Receptor G-protein Coupled Receptor Stimulus->Receptor PLC Phospholipase C Receptor->PLC CaChannel L-type Ca2+ Channel Ca_cyto ↑ [Ca2+] i CaChannel->Ca_cyto Ca2+ influx IP3 IP3 PLC->IP3 IP3R IP3 Receptor IP3->IP3R Calmodulin Calmodulin Ca_cyto->Calmodulin RyR Ryanodine Receptor Ca_cyto->RyR activates MLCK_active Active MLCK Calmodulin->MLCK_active activates MyosinLC Myosin Light Chain MLCK_active->MyosinLC phosphorylates Contraction Muscle Contraction MyosinLC->Contraction IP3R->Ca_cyto Ca2+ release RyR->Ca_cyto Ca2+ release (CICR) Ca_SR Ca2+ Store Ca_SR->IP3R Ca_SR->RyR This compound This compound This compound->IP3R ? This compound->RyR ?

Caption: Signaling pathway of smooth muscle contraction and proposed site of this compound action.

Conclusion

References

Comparative Efficacy of Flopropione and Dicyclomine in the Management of Intestinal Spasms: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of Flopropione and Dicyclomine, two agents utilized in the management of intestinal spasms. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, comparative efficacy based on available experimental data, and detailed experimental protocols for further investigation.

Introduction

Intestinal spasms, characterized by the involuntary contraction of the intestinal smooth muscles, are a common symptom of various gastrointestinal disorders, most notably Irritable Bowel Syndrome (IBS). Pharmacological intervention aims to alleviate these spasms and the associated pain. This guide focuses on two such interventions: Dicyclomine, a well-established anticholinergic agent, and this compound, a drug with a more recently elucidated mechanism of action.

Mechanism of Action

The two compounds alleviate intestinal spasms through distinct molecular pathways.

Dicyclomine exerts its effects through a dual mechanism:

  • Anticholinergic (Antimuscarinic) Action : Dicyclomine is an antagonist of muscarinic acetylcholine receptors on the surface of smooth muscle cells.[1][2][3] By blocking the binding of acetylcholine, a neurotransmitter that stimulates muscle contraction, dicyclomine effectively reduces the frequency and amplitude of intestinal spasms.[3][4]

  • Direct Musculotropic Effect : In addition to its anticholinergic properties, dicyclomine has a direct relaxing effect on smooth muscle.[1][2][4] This is evidenced by its ability to antagonize spasms induced by agents like bradykinin and histamine, which act independently of cholinergic receptors.[1][4]

This compound , on the other hand, appears to act directly on the intracellular mechanisms of smooth muscle contraction. While initial theories suggested involvement of catechol-O-methyltransferase (COMT) or serotonin receptors, recent evidence indicates that these are not the primary pathways for its spasmolytic effect.[5][6][7] The current understanding of this compound's mechanism is that it:

  • Modulates Intracellular Calcium Release : this compound is thought to act on ryanodine receptors and/or inositol 1,4,5-trisphosphate (IP3) receptors located on the sarcoplasmic reticulum of smooth muscle cells.[5][6][7] By interfering with these channels, it disrupts the coordinated release of intracellular calcium, a critical step for muscle contraction.[5][7]

Signaling Pathway Diagrams

Dicyclomine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor (M3) Acetylcholine->Muscarinic_Receptor Binds Gq_protein Gq Protein Muscarinic_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor Ca_release Ca²⁺ Release SR->Ca_release Stimulates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to Dicyclomine Dicyclomine Dicyclomine->Muscarinic_Receptor Blocks

Dicyclomine's anticholinergic mechanism of action.

Flopropione_Signaling_Pathway cluster_intracellular Intracellular Space SR Sarcoplasmic Reticulum Ca_release Ca²⁺ Release SR->Ca_release Mediates IP3_Receptor IP3 Receptor IP3_Receptor->SR Ryanodine_Receptor Ryanodine Receptor Ryanodine_Receptor->SR Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to This compound This compound This compound->IP3_Receptor Modulates This compound->Ryanodine_Receptor Modulates

This compound's proposed mechanism via intracellular Ca²⁺ modulation.

Comparative Efficacy Data

Direct comparative studies evaluating the potency of this compound and Dicyclomine on intestinal smooth muscle are limited. However, data from individual studies on their effects in standard in vitro models, such as the guinea pig ileum, allow for an indirect comparison.

ParameterDicyclomineThis compoundReference
Target Muscarinic Acetylcholine Receptors (M1, M2, M3)Intracellular Calcium Channels (IP3R/RyR)[4][6][8]
pA2 Value (Guinea Pig Ileum) 7.21 (postjunctional M2/M3) - 9.13 (neuronal M1)Not Reported[4]
Effect on Acetylcholine-induced Contraction Competitive AntagonistNot Reported[4]
Direct Musculotropic Effect Yes (antagonizes bradykinin and histamine)Yes (direct action on smooth muscle)[1][5]

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

To facilitate further comparative research, detailed protocols for standard in vitro and in vivo assays are provided below.

In Vitro Assay: Isolated Guinea Pig Ileum Contraction

This protocol describes the measurement of intestinal smooth muscle contraction in response to an agonist and the inhibitory effect of an antagonist.

In_Vitro_Workflow A Tissue Preparation (Guinea Pig Ileum) B Mounting in Organ Bath (Tyrode's Solution, 37°C, Aeration) A->B C Equilibration (30-60 min) B->C D Addition of Agonist (e.g., Acetylcholine) C->D E Record Contraction (Isotonic Transducer) D->E F Washout E->F G Incubation with Antagonist (Dicyclomine or this compound) F->G H Re-addition of Agonist G->H I Record Inhibited Contraction H->I J Data Analysis (Dose-Response Curves, pA2/IC50) I->J

Workflow for in vitro assessment of antispasmodic activity.

Materials:

  • Male guinea pig (250-350g)

  • Tyrode's physiological salt solution

  • Acetylcholine (agonist)

  • Dicyclomine hydrochloride and this compound (test compounds)

  • Organ bath system with thermostat and aeration

  • Isotonic force transducer and data acquisition system

Procedure:

  • Tissue Preparation: Humanely euthanize a guinea pig and excise a segment of the terminal ileum. Gently flush the lumen with warm Tyrode's solution to remove contents.[1]

  • Mounting: Cut a 2-3 cm segment of the ileum and mount it vertically in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.[2] Attach one end to a fixed hook and the other to an isotonic force transducer.

  • Equilibration: Allow the tissue to equilibrate for 30-60 minutes under a resting tension of approximately 1g, with washes every 15 minutes.

  • Agonist Dose-Response: Obtain a cumulative concentration-response curve for acetylcholine by adding increasing concentrations to the organ bath and recording the contractile response.

  • Antagonist Incubation: After washing the tissue and allowing it to return to baseline, incubate with a known concentration of either dicyclomine or this compound for a predetermined period (e.g., 20-30 minutes).

  • Inhibition Assessment: In the presence of the antagonist, repeat the cumulative concentration-response curve for acetylcholine.

  • Data Analysis: Plot the log-concentration of the agonist against the response. From the rightward shift of the dose-response curve in the presence of the antagonist, calculate the pA2 value for competitive antagonists or the IC50 value for non-competitive antagonists.

In Vivo Assay: Charcoal Meal Intestinal Transit in Mice

This protocol assesses the effect of the test compounds on intestinal motility in a living organism.

Materials:

  • Male Swiss albino mice (20-25g)

  • Test compounds (Dicyclomine, this compound) dissolved in a suitable vehicle

  • Charcoal meal (e.g., 5% charcoal suspension in 10% gum acacia)

  • Loperamide (positive control)

  • Normal saline (negative control)

Procedure:

  • Animal Preparation: Fast the mice for 18-24 hours with free access to water.

  • Drug Administration: Administer the test compounds (Dicyclomine or this compound) or controls (loperamide or saline) orally or via intraperitoneal injection at a predetermined time before the charcoal meal (e.g., 30-60 minutes).

  • Charcoal Meal Administration: Administer a fixed volume (e.g., 0.2 mL) of the charcoal meal orally to each mouse.

  • Observation Period: After a set time (e.g., 20-30 minutes), humanely euthanize the mice by cervical dislocation.

  • Measurement: Carefully dissect the small intestine from the pylorus to the cecum. Measure the total length of the intestine and the distance traveled by the charcoal meal.

  • Data Analysis: Calculate the percentage of intestinal transit for each mouse using the formula: (Distance traveled by charcoal / Total length of small intestine) x 100. Compare the mean percentage of transit between the different treatment groups.

Discussion and Future Directions

Dicyclomine is a well-characterized antispasmodic with a dual mechanism of action, demonstrating efficacy in reducing intestinal motility. Its potency as a muscarinic antagonist has been quantified, providing a benchmark for comparison.

This compound represents a potentially novel class of spasmolytics, with evidence pointing towards a mechanism involving the modulation of intracellular calcium release. This distinct pathway may offer therapeutic advantages, particularly in patient populations where anticholinergic side effects are a concern.

A significant gap in the current literature is the lack of direct comparative studies between this compound and Dicyclomine. Future research should focus on head-to-head comparisons in standardized in vitro and in vivo models to definitively establish their relative potencies and efficacy profiles. Furthermore, elucidating the precise binding sites and molecular interactions of this compound with ryanodine and IP3 receptors will be crucial for a complete understanding of its mechanism and for the potential development of more selective and potent analogues. Investigating the effects of these agents in animal models of intestinal hypermotility and visceral hypersensitivity would also provide valuable insights into their therapeutic potential for conditions like IBS.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Flopropione

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential guidance on the proper disposal of flopropione, a 5-HT receptor antagonist and catechol-o-methyltransferase (COMT) inhibitor, to promote laboratory safety and environmental responsibility.

Immediate Safety and Handling Precautions

According to its Safety Data Sheet (SDS), this compound is classified as acutely toxic if swallowed (Category 3)[1]. Therefore, stringent adherence to safety protocols is necessary. When handling this compound, always use personal protective equipment (PPE), including gloves, lab coats, and eye protection. All handling should occur in a well-ventilated area to avoid inhalation of any dust or aerosols[1]. In case of accidental contact, rinse the affected skin area thoroughly with water and remove contaminated clothing. If this compound comes into contact with the eyes, flush immediately with large amounts of water[1].

Step-by-Step Disposal Protocol

The primary and preferred method for the disposal of unused or expired this compound is through a certified drug take-back program[2][3]. These programs ensure that chemical waste is managed in an environmentally sound manner. If a take-back program is not accessible, the following procedure, based on general best practices for chemical waste and information from the this compound SDS, should be followed.

Step 1: Personal Protective Equipment (PPE) and Preparation Before beginning the disposal process, ensure you are wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. Work in a designated and well-ventilated area, preferably within a chemical fume hood.

Step 2: Containment and Neutralization (for spills) In the event of a spill, prevent further spread by containing the material. Absorb any liquid solutions with an inert, finely-powdered liquid-binding material such as diatomite or universal binders. Decontaminate surfaces and any equipment that came into contact with the this compound by scrubbing with alcohol[1].

Step 3: Preparing for Disposal (in the absence of a take-back program) For unused this compound that cannot be returned via a take-back program, the following steps are recommended for disposal in household trash, a method advised by the FDA for non-flush list medicines when other options are unavailable[3][4].

  • Do Not Crush: Do not crush tablets or capsules.

  • Mix with Undesirable Substance: Remove the this compound from its original container and mix it with an unpalatable substance such as used coffee grounds, dirt, or cat litter[2][4]. This step makes the chemical less appealing to children and pets and helps prevent diversion from the trash.

  • Seal in a Container: Place the mixture into a sealable plastic bag or another container that can be closed to prevent leakage[2][4].

  • Dispose of in Trash: Throw the sealed container into the household trash[4].

  • De-identify Packaging: Before disposing of the original container, scratch out all personal or identifying information from the label to protect privacy[2][4].

Important Note: Never flush this compound down the toilet or drain unless specifically instructed to do so by the manufacturer or a certified waste disposal entity. This practice can lead to contamination of water systems.

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValueSource
Molecular Formula C9H10O4[1][5][6][7]
Molecular Weight 182.17 g/mol [1][6]
CAS Number 2295-58-1[1][5][7]
Appearance Crystalline SolidN/A
Solubility DMSO: 36 mg/mL (197.61 mM)[8]
Storage Temperature -20°C for 1 year, -80°C for 2 years[9]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Flopropione_Disposal_Workflow start Start: this compound for Disposal take_back Is a certified drug take-back program available? start->take_back dispose_take_back Dispose via take-back program take_back->dispose_take_back Yes trash_disposal_check Is trash disposal permissible by local regulations? take_back->trash_disposal_check No end End dispose_take_back->end contact_ehs Contact Environmental Health & Safety (EHS) for guidance trash_disposal_check->contact_ehs No prepare_for_trash Prepare for Trash Disposal trash_disposal_check->prepare_for_trash Yes contact_ehs->end mix Mix with unpalatable substance (e.g., coffee grounds) prepare_for_trash->mix seal Place mixture in a sealed container mix->seal dispose_trash Dispose of sealed container in trash seal->dispose_trash deidentify Scratch personal info from original packaging dispose_trash->deidentify dispose_packaging Dispose of packaging deidentify->dispose_packaging dispose_packaging->end

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Flopropione

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Essential Safety and Logistical Protocols for Flopropione Handling

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Given its classification as an acute oral toxicant, strict adherence to the following procedures is paramount to ensure personnel safety and maintain a secure laboratory environment. This guide will serve as a preferred resource for procedural, step-by-step guidance on the safe handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE) for this compound Handling

A comprehensive personal protective equipment (PPE) regimen is the first line of defense against accidental exposure to this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.

ActivityRequired PPE
Weighing and Aliquoting (Solid Form) - Double Nitrile Gloves- Disposable Gown (low-permeability)- Safety Goggles with Side Shields- N95 Respirator or higher
Solution Preparation and Handling - Double Nitrile Gloves- Disposable Gown (low-permeability)- Safety Goggles with Side Shields- Chemical Fume Hood
In-vitro/In-vivo Dosing - Double Nitrile Gloves- Disposable Gown (low-permeability)- Safety Goggles with Side Shields or Face Shield
Waste Disposal - Double Nitrile Gloves- Disposable Gown (low-permeability)- Safety Goggles with Side Shields
Spill Cleanup - Double Nitrile Gloves- Disposable Gown (low-permeability)- Safety Goggles with Side Shields- Face Shield- N95 Respirator or higher

Operational Plan: Step-by-Step Guidance for Safe Handling

Adherence to a strict operational plan is critical to minimize the risk of exposure and contamination.

Preparation and Weighing of Solid this compound:
  • Designated Area: All handling of solid this compound must be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to prevent the dispersal of airborne particles.

  • Donning PPE: Before handling the compound, don all required PPE as specified in the table above.

  • Weighing: Use a calibrated analytical balance within the containment area. Handle the container with care to avoid generating dust.

  • Aliquoting: If aliquoting is necessary, do so within the containment area.

Solution Preparation:
  • Fume Hood: All solution preparation must be performed inside a certified chemical fume hood.

  • Solvent Addition: Slowly add the desired solvent to the solid this compound to avoid splashing.

  • Container Sealing: Securely cap and label all containers with the compound name, concentration, date, and hazard warning.

Experimental Procedures:
  • Containment: Conduct all experiments involving this compound within a designated and appropriately labeled area to prevent cross-contamination.

  • Avoid Aerosolization: Handle solutions gently to minimize the generation of aerosols.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated PPE, and labware, must be segregated from general laboratory waste.

  • Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for solid and liquid waste.

  • Solid Waste: Dispose of contaminated items such as gloves, gowns, and bench paper in a designated hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, compatible waste container. Do not pour this compound waste down the drain.

  • Disposal Protocol: All this compound waste must be disposed of through the institution's hazardous waste management program, following all local, state, and federal regulations.

Emergency Protocols: Spill and Exposure Management

Immediate and appropriate action is critical in the event of a spill or personnel exposure.

This compound Spill Response:
  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Isolate: Secure the area to prevent entry.

  • Report: Notify the laboratory supervisor and the institutional environmental health and safety (EHS) office.

  • PPE: Don the appropriate PPE for spill cleanup, including a respirator.

  • Containment: For small spills, cover with an absorbent material (e.g., chemical absorbent pads or vermiculite), working from the outside in.

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area using a suitable solvent (e.g., ethanol or a specialized laboratory detergent), followed by a thorough wipe-down with water.[1] All cleaning materials must be disposed of as hazardous waste.

Personnel Exposure:
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

Visualizing Safety Workflows

To further clarify the procedural steps for handling this compound, the following diagrams illustrate the key workflows.

FlopropioneHandlingWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Prep_Area Designated Area (Fume Hood) Don_PPE Don PPE Prep_Area->Don_PPE Weigh Weigh Solid Don_PPE->Weigh Prep_Sol Prepare Solution Weigh->Prep_Sol Conduct_Exp Conduct Experiment Prep_Sol->Conduct_Exp Segregate Segregate Waste Conduct_Exp->Segregate Containerize Containerize Waste Segregate->Containerize Dispose Hazardous Waste Disposal Containerize->Dispose

Caption: Workflow for the safe handling of this compound from preparation to disposal.

FlopropioneSpillResponse Spill Spill Occurs Evacuate Evacuate & Alert Spill->Evacuate Isolate Isolate Area Evacuate->Isolate Report Report to Supervisor & EHS Isolate->Report Don_PPE Don Appropriate PPE Report->Don_PPE Contain Contain Spill Don_PPE->Contain Cleanup Collect Waste Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

Caption: Emergency response procedure for a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flopropione
Reactant of Route 2
Reactant of Route 2
Flopropione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.